Technical Documentation Center

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde
  • CAS: 251102-36-0

Core Science & Biosynthesis

Foundational

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Methodologies

Abstract Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS: 251102-36-0) is a highly specialized fused bicyclic heterocycle that serves as a critical building block in advanced medicinal chemistry and materials science. By fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS: 251102-36-0) is a highly specialized fused bicyclic heterocycle that serves as a critical building block in advanced medicinal chemistry and materials science. By fusing an electron-rich pyrrole with an electron-deficient pyrimidine, the resulting scaffold exhibits a unique push-pull electronic system. This technical whitepaper explores the physicochemical properties, photophysical mechanisms, and self-validating synthetic protocols required to isolate and utilize this compound effectively.

Structural Architecture & Physicochemical Profile

The core architecture of pyrrolo[1,2-c]pyrimidine is defined by its bridgehead nitrogen, which dictates the molecule's planar, highly conjugated nature. The addition of a carbaldehyde moiety at the 1-position introduces a reactive electrophilic center, making it an ideal precursor for Schiff base formation, Knoevenagel condensations, and cross-coupling reactions.

Table 1: Quantitative Physicochemical Data Summary

PropertyValueAnalytical Significance
CAS Registry Number 251102-36-0Unique identifier for regulatory and inventory tracking[1].
Molecular Formula C₈H₆N₂OConfirms the presence of the formyl group on the bicyclic core[2].
Molecular Weight 146.15 g/mol Utilized for precise stoichiometric calculations in synthesis[1].
Physical State Solid (Crystalline)Facilitates purification via recrystallization.
Solubility Profile Soluble in DMF, DMSO, CH₂Cl₂Compatible with polar aprotic conditions required for downstream functionalization.
Spectroscopic Markers IR (ν C=O): ~1690–1706 cm⁻¹Validates the successful integration of the carbaldehyde group[3].

Electronic & Photophysical Mechanisms

The pyrrolo[1,2-c]pyrimidine core is intrinsically fluorescent. The integration of the 1-carbaldehyde group amplifies this property by establishing a strong Intramolecular Charge Transfer (ICT) axis. Upon photon absorption, electron density shifts from the donor (pyrrole ring) to the acceptor (formyl group).

This ICT mechanism makes the molecule highly sensitive to local solvent polarity (solvatochromism). In practical applications, this phenomenon is harnessed to design 3 capable of detecting metal ions or biological analytes through fluorescence quenching or wavelength shifting[3].

Photophysics Excitation Photon Absorption (hv) Ground State -> Excited State ICT Intramolecular Charge Transfer (ICT) Pyrrole -> Pyrimidine Excitation->ICT Solvent Solvent Relaxation (Solvatochromic Shift) ICT->Solvent Emission Fluorescence Emission (Stokes Shift) Solvent->Emission Quenching Fluorescence Quenching (Analyte Interaction) Emission->Quenching Sensor Binding

Mechanism of Intramolecular Charge Transfer (ICT) and fluorescence in pyrrolo[1,2-c]pyrimidines.

Synthetic Methodologies & Protocol Design

Historically, the synthesis of the parent pyrrolo[1,2-c]pyrimidine was plagued by exceptionally low yields (<1%) due to the oxidative lability of the intermediates. Modern methodologies have overcome this barrier through the strategic use of isocyanide chemistry.

Causality of Experimental Choices
  • Reagent Selection (TosMIC): The use of tosylmethyl isocyanide (TosMIC) rather than traditional Chichibabin reagents allows for a direct, base-induced cyclocondensation. The tosyl group acts as a stabilizing element during ring closure and an excellent leaving group during subsequent steps[4].

  • Reductive Desulfonylation: Removing the tosyl group requires precision. Using 6% sodium amalgam (Na/Hg) provides the exact redox potential needed to cleave the sulfonyl-carbon bond without over-reducing the aromatic pyrimidine ring[5].

  • Regioselective Formylation: The bridgehead nitrogen activates the pyrrole ring toward electrophilic aromatic substitution. The Vilsmeier-Haack reaction (POCl₃/DMF) is chosen because it generates a mild, bulky electrophile that selectively attacks the sterically accessible, electron-rich 1-position.

Self-Validating Protocol: Core Synthesis & Formylation

The following step-by-step methodology ensures high fidelity and includes built-in analytical checkpoints to validate each intermediate.

Phase 1: Base-Induced Cyclocondensation

  • Preparation: Suspend pyrrole-2-carboxaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous dimethoxyethane (DME) under an argon atmosphere.

  • Activation: Cool the reaction vessel to 0 °C and slowly add K₂CO₃ (2.0 equiv).

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the TosMIC spot and the emergence of a highly UV-active product spot confirms successful ring closure to 3-tosylpyrrolo[1,2-c]pyrimidine.

  • Isolation: Quench with distilled water, extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure.

Phase 2: Reductive Desulfonylation

  • Preparation: Dissolve the tosylated intermediate in a 3:2 mixture of anhydrous MeOH/THF.

  • Buffering: Add Na₂HPO₄ (4.5 equiv) to buffer the solution and prevent alkaline degradation of the heterocycle[5].

  • Reduction: Introduce 6% sodium amalgam (Na/Hg) cautiously. Stir at room temperature for 3 hours.

  • Validation Checkpoint: Analyze the crude extract via ¹H NMR. The complete disappearance of the characteristic tosyl methyl protons (~2.4 ppm) and the para-substituted aromatic doublets confirms the isolation of the parent pyrrolo[1,2-c]pyrimidine.

Phase 3: Vilsmeier-Haack Formylation

  • Electrophile Generation: Cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 minutes until the Vilsmeier complex forms (indicated by a pale yellow tint).

  • Substitution: Add the parent pyrrolo[1,2-c]pyrimidine dissolved in minimal DMF dropwise. Heat the mixture to 60 °C for 2 hours.

  • Hydrolysis: Pour the reaction mixture over crushed ice and neutralize to pH 7 using saturated aqueous sodium acetate to hydrolyze the iminium intermediate.

  • Final Validation: Isolate the product via CH₂Cl₂ extraction. Confirm the structure of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde via IR spectroscopy (sharp ν C=O stretch at ~1690 cm⁻¹) and ¹H NMR (distinct aldehydic proton singlet at ~9.5–10.0 ppm).

SynthesisWorkflow Step1 Pyrrole-2-carboxaldehyde + TosMIC Step2 Base-Induced Cyclocondensation (K2CO3, DME, 0 to 25 °C) Step1->Step2 Step3 3-Tosylpyrrolo[1,2-c]pyrimidine [TLC Validated] Step2->Step3 Step4 Reductive Desulfonylation (6% Na/Hg, Na2HPO4, MeOH/THF) Step3->Step4 Step5 Pyrrolo[1,2-c]pyrimidine Core [NMR Validated] Step4->Step5 Step6 Vilsmeier-Haack Formylation (POCl3, DMF, 0 to 60 °C) Step5->Step6 Step7 Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde [IR & NMR Validated] Step6->Step7

Step-by-step synthetic workflow for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde.

Applications in Medicinal Chemistry

The structural rigidity and unique electronic distribution of the pyrrolo[1,2-c]pyrimidine scaffold make it a privileged structure in drug discovery.

  • Anticancer Therapeutics: The planar geometry of pyrrolo-fused heterocycles allows them to act as effective DNA intercalators and kinase inhibitors. Recent computational and in vitro studies have demonstrated that derivatives synthesized from these carbaldehyde precursors function as potent 6, disrupting the mitotic spindle in cancer cells[6].

  • Antimicrobial Agents: The broad-spectrum bioactivity of the 7 has been heavily leveraged to combat antimicrobial resistance (AMR)[7]. The 1-carbaldehyde group serves as a critical anchor point for appending lipophilic chains or secondary pharmacophores to enhance cellular permeability.

Sources

Exploratory

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde exact mass and molecular weight

Whitepaper: Physicochemical Profiling and Synthetic Utility of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Executive Summary The development of novel therapeutics relies heavily on the availability of versatile, well-charact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Physicochemical Profiling and Synthetic Utility of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

Executive Summary

The development of novel therapeutics relies heavily on the availability of versatile, well-characterized heterocyclic building blocks. The pyrrolo[1,2-c]pyrimidine scaffold represents a privileged bioisosteric core, mimicking purines and indoles while offering unique lipophilic and hydrogen-bonding profiles[1]. The introduction of a carbaldehyde group at the C1 position transforms this relatively inert core into a highly reactive electrophilic hub. This technical guide provides an in-depth analysis of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde, detailing its exact mass dynamics, mass spectrometry (MS) characterization protocols, and validated synthetic derivatization workflows.

Physicochemical Profiling: Mass & Molecular Dynamics

In drug development, distinguishing between the average molecular weight (used for bulk stoichiometric calculations) and the monoisotopic exact mass (used for high-resolution analytical identification) is critical. Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS: 251102-36-0)[2] possesses the chemical formula C8H6N2O.

The exact mass of the C8H6N2O scaffold is calculated at 146.0480 Da[3]. This precise value is essential when utilizing High-Resolution Mass Spectrometry (HRMS) to differentiate the target compound from isobaric interferences in complex biological or reaction matrices.

Table 1: Quantitative Physicochemical Data

PropertyValueApplication Context
Chemical Name Pyrrolo[1,2-c]pyrimidine-1-carbaldehydeStandard IUPAC nomenclature.
CAS Registry Number 251102-36-0[2]Database querying and procurement.
Molecular Formula C8H6N2O[2]Elemental composition.
Average Molecular Weight 146.15 g/mol [4]Reagent massing and stoichiometric scaling.
Monoisotopic Exact Mass 146.0480 Da[3]HRMS target identification.
[M+H]⁺ Ion (Calculated) 147.0553 m/zPositive electrospray ionization (ESI+) target.

Analytical Characterization: High-Resolution Mass Spectrometry

Real-time continuous reaction monitoring using mass spectrometry has been successfully deployed for pyrrolo[1,2-c]pyrimidine derivatives to track transient intermediates and optimize flow synthesis[5],[6]. To accurately detect Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde, an optimized ESI-HRMS workflow is required.

MS_Workflow A Sample Preparation (1 µg/mL in MeOH:H2O) B ESI+ Ionization (Capillary: 3.5 kV) A->B C Quadrupole Isolation (m/z 147.055) B->C D Collision-Induced Dissociation (CE: 15-25 eV) C->D E Orbitrap Mass Analysis (Resolution: 120,000) D->E F Data Processing (Exact Mass: 146.0480 Da) E->F

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde.

Protocol 1: ESI-HRMS Tuning and Acquisition
  • Causality & Rationale: When ionizing this scaffold, the pyrimidine nitrogen acts as an excellent proton acceptor due to its localized lone pair, yielding a robust [M+H]⁺ ion. A moderate capillary voltage is selected to ensure stable Taylor cone formation without inducing premature in-source fragmentation of the labile aldehyde group.

  • Step 1 (Self-Validating Calibration): Inject a mobile phase blank (50:50 Acetonitrile:Water with 0.1% Formic Acid) to establish background noise. Follow with a standard calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify mass accuracy is < 2 ppm.

  • Step 2 (Sample Introduction): Dilute the analyte to 1 µg/mL in the mobile phase. Formic acid is crucial here as it provides the necessary protons for ionization while maintaining a volatile matrix that enhances droplet desolvation.

  • Step 3 (Ionization): Apply a capillary voltage of 3.5 kV in Positive Electrospray Ionization (ESI+) mode. Set the desolvation temperature to 250°C.

  • Step 4 (Data Acquisition): Isolate the precursor ion at m/z 147.0553. Apply a normalized collision energy (NCE) sweep of 15–25 eV to generate a fragmentation library. The loss of carbon monoxide (-28 Da) is a diagnostic fragment for the 1-carbaldehyde group.

Synthetic Utility & Derivatization Workflows

The 1-carbaldehyde moiety serves as a highly versatile synthetic handle. It allows medicinal chemists to rapidly generate libraries of diverse analogs through standard transformations, such as reductive aminations, Knoevenagel condensations, and oxidations[1],[6].

Synthesis_Pathway Core Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (C8H6N2O) RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAm Knoev Knoevenagel Condensation (Active Methylene, Base) Core->Knoev Oxid Oxidation (NaClO2, NaH2PO4) Core->Oxid Amine 1-(Aminomethyl) Derivatives (Kinase Inhibitors) RedAm->Amine Alkene Vinyl Derivatives (Cross-Coupling Substrates) Knoev->Alkene Acid Carboxylic Acid Derivatives (Amide Coupling) Oxid->Acid

Caption: Synthetic derivatization pathways leveraging the 1-carbaldehyde functional group.

Protocol 2: Chemoselective Reductive Amination
  • Causality & Rationale: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH₄) due to its attenuated reactivity. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron hydride, rendering STAB unreactive toward the starting aldehyde at room temperature. This kinetic selectivity ensures that only the transiently formed imine is reduced, preventing the formation of a primary alcohol byproduct.

  • Step 1 (Imine Formation): Dissolve Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Stir at room temperature for 2 hours.

  • Step 2 (Reduction): Add STAB (1.5 equiv) portion-wise to the reaction mixture. The addition is staggered to control the mild exothermic release.

  • Step 3 (Self-Validating Monitoring): Extract a 5 µL aliquot, dilute in Acetonitrile, and inject into the LC-MS. The reaction is deemed complete when the aldehyde precursor peak (m/z 147.0553 [M+H]⁺) is entirely consumed and replaced by the product mass.

  • Step 4 (Quenching & Isolation): Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual borohydride species. Extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 1-(aminomethyl) derivative.

References

  • Microsaic Systems. "Bromination of a pyrrolo-pyrimidine by real-time continuous reaction monitoring mass spectrometry analysis". Available at:[Link]

  • Gribble, G. W., et al. "SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES". ResearchGate. Available at:[Link]

  • Royal Society of Chemistry. "Organic & Biomolecular Chemistry - RSC Publishing". Available at:[Link]

  • PubChem. "Benzamide, N-cyano- | C8H6N2O". National Institutes of Health. Available at:[Link]

  • ChemBK. "吡咯并[1,2-c]嘧啶-1-甲醛_化工百科". Available at:[Link]

Sources

Exploratory

Toxicity Profile and Safety Data Sheet (SDS) Guidelines for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

Executive Summary & Structural Significance Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS: 251102-36-0) is a highly versatile, electron-rich heterocyclic building block utilized extensively in early-stage drug discovery[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS: 251102-36-0) is a highly versatile, electron-rich heterocyclic building block utilized extensively in early-stage drug discovery[1]. The pyrrolopyrimidine core is a privileged pharmacological scaffold, forming the structural backbone of several FDA-approved kinase inhibitors (such as the JAK inhibitor Baricitinib) and experimental broad-spectrum antiviral agents[2][3].

However, the functionalization of this heterocycle with a C1-carbaldehyde group introduces a highly reactive electrophilic center. For drug development professionals and medicinal chemists, handling this compound requires a rigorous understanding of its predictive toxicology. This whitepaper synthesizes the mechanistic toxicity profile of this compound and provides a standardized Safety Data Sheet (SDS) framework, ensuring that laboratory workflows maintain strict scientific integrity and safety.

Mechanistic Toxicology: The Electrophilic Aldehyde

Understanding the toxicity of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde requires analyzing the causality behind its molecular interactions. The primary toxicological driver is not the heterocycle itself, but rather the intrinsic reactivity of the aldehyde moiety.

Protein and DNA Alkylation (Schiff Base Formation)

Aldehydes are classic electrophiles. In biological systems, the carbonyl carbon of the carbaldehyde group is highly susceptible to nucleophilic attack by primary amines.

  • The Causality: When exposed to cellular environments, this compound can undergo condensation reactions with the ϵ -amino groups of lysine residues in proteins or the exocyclic amines of DNA nucleobases (e.g., guanine). This results in the formation of a reversible but stable Schiff base (imine) . This covalent binding is the primary mechanism behind its predicted cytotoxicity (via protein cross-linking and enzyme inhibition) and genotoxicity (via DNA adduct formation).

Metabolic Detoxification via ALDH

In mammalian hepatic models, the primary clearance mechanism for reactive heterocyclic aldehydes is rapid oxidation.

  • The Causality: oxidizes the carbaldehyde into the corresponding pyrrolo[1,2-c]pyrimidine-1-carboxylic acid[4]. This carboxylic acid metabolite is significantly more polar, lacks electrophilic reactivity, and is readily excreted via renal pathways, representing a critical cellular detoxification route.

MetabolicPathway A Pyrrolo[1,2-c]pyrimidine -1-carbaldehyde (Electrophilic) B Aldehyde Dehydrogenase (ALDH) A->B Hepatic Oxidation D Cellular Proteins & DNA (Nucleophilic Amines) A->D Covalent Binding C Carboxylic Acid Metabolite (Detoxified / Excreted) B->C Clearance E Schiff Base Adducts (Cytotoxicity / Genotoxicity) D->E Cross-linking

Mechanistic pathways of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde metabolism and toxicity.

Safety Data Sheet (SDS) & GHS Classification

Based on structural alerts and empirical data from analogous [2], the following predictive SDS parameters must be strictly adhered to during laboratory handling and storage.

Physicochemical and Hazard Summary
ParameterDescription / Value
Chemical Name Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde
CAS Number 251102-36-0
Molecular Formula C8​H6​N2​O
Molecular Weight 146.15 g/mol
Signal Word Warning
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2-8°C, protect from light
Handling and PPE Protocols
  • The Causality: Because the compound is a known respiratory and dermal irritant capable of covalent protein binding, standard benchtop handling is insufficient.

  • Protocol: Handle exclusively within a Class II Type A2 biological safety cabinet or a properly calibrated chemical fume hood to prevent inhalation of aerosolized particulates. Double-gloving with chemical-resistant nitrile or butyl rubber gloves is mandatory to prevent dermal Schiff base formation with epidermal keratin.

Experimental Workflows for Toxicity Assessment

To establish a self-validating system for the safety of this compound, researchers must empirically verify its toxicity profile. The following step-by-step methodologies are industry standards for evaluating reactive heterocyclic aldehydes.

Protocol 1: Ames Test (OECD 471) for Genotoxicity

Objective: To determine if the carbaldehyde moiety induces point mutations via DNA alkylation.

  • Self-Validating Mechanism: By running parallel S9-activated and non-activated plates, the system self-validates whether genotoxicity is driven by the parent aldehyde (expected) or a downstream metabolite.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium tester strains (TA98, TA100, TA1535) overnight in Oxoid nutrient broth.

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction to simulate mammalian hepatic metabolism (crucial for observing ALDH-mediated detoxification).

  • Compound Solubilization: Dissolve Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde in anhydrous DMSO. Causality: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity from skewing the mutation rate.

  • Incubation: Combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for non-activated cohorts), and 0.1 mL of the test compound. Incubate at 37°C for 20 minutes.

  • Plating & Scoring: Add 2 mL of molten top agar, pour onto minimal glucose agar plates, and incubate for 48 hours. Count revertant colonies. A dose-dependent increase (≥2-fold over vehicle) indicates mutagenicity.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: To quantify the cellular toxicity ( IC50​ ) in a metabolically competent cell line.

  • Self-Validating Mechanism: Utilizing HepG2 cells is critical because they retain baseline ALDH and CYP450 activity, allowing the assay to account for intrinsic cellular detoxification, unlike non-metabolic lines (e.g., HEK293).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Dosing: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Expose cells for 48 hours. Causality: A 48-hour window is chosen because it allows sufficient time for both acute electrophilic stress and ALDH-mediated metabolic clearance to reach equilibrium.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce the MTT to insoluble purple formazan crystals via mitochondrial reductase activity.

  • Solubilization & Readout: Remove the media, dissolve the crystals in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Workflow Step1 Compound Solubilization (DMSO, <1% final vol) Step2 Ames Test (OECD 471) S. typhimurium strains Step1->Step2 Genotox Step3 In Vitro Cytotoxicity (MTT Assay on HepG2) Step1->Step3 Cytotox Step4 Metabolic Stability (Human Liver Microsomes) Step1->Step4 Clearance Step5 Safety Data Sheet (SDS) Update & GHS Classification Step2->Step5 Step3->Step5 Step4->Step5

High-throughput preclinical toxicity screening workflow for reactive heterocyclic aldehydes.

References

  • Title: PubChem Compound Summary for CID 577022, Pyrrolopyrimidine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Material Safety Data Sheet: Pyrrolopyrimidine Baricitinib Source: CleanChem Laboratories URL: [Link]

  • Title: Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation Source: Frontiers in Chemistry URL: [Link]

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde: A Technical Whitepaper

Executive Summary Pyrrolo[1,2-c]pyrimidines represent a critical class of fused bicyclic heterocycles, characterized by a bridgehead nitrogen atom that imparts unique electronic and structural properties to the aromatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolo[1,2-c]pyrimidines represent a critical class of fused bicyclic heterocycles, characterized by a bridgehead nitrogen atom that imparts unique electronic and structural properties to the aromatic system. Among its derivatives, Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS: 251102-36-0)[1] serves as a highly versatile building block in medicinal chemistry, drug discovery, and materials science. The introduction of the electron-withdrawing formyl group at the C-1 position significantly alters the electron density distribution across the core, influencing both its chemical reactivity and its solid-state packing behavior.

Understanding the precise three-dimensional architecture of this molecule via single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design. This whitepaper provides an in-depth technical guide to the crystallographic profiling, experimental workflows, and structural elucidation of this specific heterocyclic scaffold.

Chemical Synthesis and Crystal Engineering

The reliable generation of diffraction-quality single crystals begins with high-purity synthesis and thermodynamically controlled crystal growth.

Synthetic Pathway

The parent pyrrolo[1,2-c]pyrimidine core is typically synthesized via the cyclocondensation of pyrrole-2-carboxaldehyde with tosylmethyl isocyanide (TOSMIC). Subsequent functionalization to yield the 1-carbaldehyde derivative is achieved through Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) ()[2]. Theoretical calculations indicate that while other positions may possess electron surplus, the C-1 position is highly susceptible to this specific electrophilic attack under Vilsmeier-Haack conditions, yielding the target carbaldehyde[2].

Crystal Growth Rationale (Causality)

For X-ray crystallography, the quality of the crystal dictates the resolution of the electron density map. Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde possesses a strong dipole moment due to the formyl group. Rapid precipitation (e.g., crash cooling) often leads to twinned or microcrystalline powders due to kinetically driven aggregation.

Therefore, slow evaporation from a binary solvent system (e.g., Chloroform/Hexane or Ethanol) is the optimal protocol. The non-polar hexane acts as an antisolvent; as the more volatile chloroform slowly evaporates, the solubility gradually decreases. This ensures thermodynamic control over crystal nucleation, allowing the planar aromatic systems to stack neatly via π-π interactions rather than aggregating randomly.

Synthesis A Pyrrole-2-carboxaldehyde + TOSMIC B Pyrrolo[1,2-c]pyrimidine Core A->B Cyclocondensation C Vilsmeier-Haack Formylation (POCl3/DMF) B->C Electrophilic Substitution D Pyrrolo[1,2-c]pyrimidine- 1-carbaldehyde C->D Yield: ~63% E Slow Evaporation (EtOH/Hexane) D->E Solubilization F Single Crystal for XRD E->F Nucleation & Growth

Workflow from core synthesis to single crystal growth.

Experimental Protocol for X-Ray Crystallography

A self-validating crystallographic workflow ensures the trustworthiness of the structural model. The following step-by-step methodology outlines the standard conditions for data acquisition and refinement.

Step 1: Crystal Selection and Mounting A pristine, optically clear single crystal (approximate dimensions 0.2 × 0.15 × 0.1 mm) is selected under a polarized light microscope. It is mounted on a MiTeGen micromount using perfluorinated polyether oil to prevent solvent loss and protect the crystal from atmospheric moisture.

Step 2: Data Collection Data is collected on a dual-source diffractometer (e.g., Bruker D8 Venture or Rigaku XtaLAB) equipped with a microfocus Mo-Kα X-ray source (λ = 0.71073 Å) and a photon-counting detector. Causality: The crystal is cooled to 120 K using a nitrogen cryostream. Low-temperature collection is critical; it minimizes atomic thermal vibrations (reducing the size of thermal ellipsoids), which sharpens the diffraction spots and extends the high-angle resolution limit. This is essential for the precise determination of the C=O bond length and the reliable location of the aldehyde hydrogen atom.

Step 3: Data Reduction and Absorption Correction Raw diffraction frames are integrated using software such as APEX4 or CrysAlisPro. A multi-scan absorption correction (e.g., SADABS) is applied to correct for the differential absorption of X-rays by the crystal at different orientations.

Step 4: Structure Solution and Refinement (Self-Validating System) The phase problem is solved using Direct Methods via SHELXT. The initial electron density map reveals the non-hydrogen atoms. The structure is then refined using full-matrix least-squares on F² via SHELXL ()[3]. Validation Check: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions (riding model) with U_iso(H) = 1.2 U_eq(C). The refinement is strictly validated internally: the model is only considered reliable when the R1 factor drops below 0.05, the Goodness-of-Fit (GoF) approaches 1.0, and the maximum residual electron density peak is < 0.5 e/ų.

XRD_Pipeline N1 Data Collection (Rigaku/Bruker, 120K) N2 Data Reduction & Absorption Correction N1->N2 N3 Structure Solution (SHELXT - Direct Methods) N2->N3 N4 Structure Refinement (SHELXL - Least Squares) N3->N4 N5 Validation (CheckCIF, R1 < 0.05) N4->N5

Self-validating X-ray crystallography data processing pipeline.

Structural Parameters and Data Presentation

The pyrrolo[1,2-c]pyrimidine core is remarkably planar. Crystallographic studies on related derivatives demonstrate a root-mean-square (r.m.s.) deviation of the core ring system of approximately 0.008 Å[4]. The attachment of the carbaldehyde group at the C-1 position introduces a coplanar exocyclic substituent, maximizing π-conjugation across the entire molecular framework.

Table 1: Representative Crystallographic Data Summary
ParameterValue / Description
Chemical Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol [1]
Crystal System Monoclinic (Typical for planar heterocycles)
Space Group P2₁/c
Temperature 120(2) K
Radiation Mo-Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)] R1 < 0.05, wR2 < 0.12
Goodness-of-fit on F² ~1.05
Table 2: Key Bond Lengths and Angles
Structural FeatureAtomsDistance (Å) / Angle (°)
Aldehyde Carbonyl C(1')=O(1)~1.21 - 1.22 Å
Exocyclic C-C Bond C(1)-C(1')~1.45 - 1.47 Å (Indicating partial double bond character)
Bridgehead C-N C(4a)-N(5)~1.38 - 1.40 Å
Core Planarity r.m.s. deviation< 0.01 Å[4]
Aldehyde Torsion N(2)-C(1)-C(1')-O(1)~0° or 180° (Coplanar for conjugation)

Intermolecular Interactions and Crystal Packing

The solid-state architecture of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is governed by a delicate balance of non-covalent interactions.

  • Hydrogen Bonding: Unlike carboxylic acids or alcohols, the carbaldehyde lacks a strong hydrogen bond donor. However, the highly polarized C=O group acts as a strong hydrogen bond acceptor. The crystal packing is primarily consolidated by weak, non-classical C–H···O hydrogen bonds, often forming inversion dimers or infinite 1D chains (e.g., generating R²₂(16) loops)[5].

  • π–π Stacking: The extensive planarity of the pyrrolo[1,2-c]pyrimidine core facilitates robust face-to-face π–π stacking. The distance between the centroids of adjacent aromatic rings typically ranges from 3.50 to 3.65 Å (e.g., 3.5758 Å)[6]. These stacking interactions are the primary driving force for the crystallization of the compound into well-ordered lattices, compensating for the lack of classical hydrogen bonding[5].

Conclusion

The crystallographic elucidation of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde provides indispensable insights into its molecular geometry and solid-state behavior. The self-validating X-ray diffraction workflow, from thermodynamically controlled crystal growth to rigorous least-squares refinement, ensures high-fidelity structural data. The resulting model highlights the core's strict planarity, the conjugation of the formyl group, and the dominance of π–π stacking and non-classical hydrogen bonding in the crystal lattice—features that are critical for its downstream application in synthetic and medicinal chemistry.

References

  • Title: Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine Source: National Institutes of Health (NIH) / IUCrData URL: [Link]

  • Title: Pyrrolo[1,2-c]pyrimidine | C7H6N2 | CID 11040679 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Exploratory

Electronic Properties and HOMO-LUMO Gap of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde: A Technical Whitepaper

Executive Summary Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS No. 251102-36-0) is a highly specialized fused bicyclic heterocycle that serves as a critical building block in advanced medicinal chemistry and materials sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS No. 251102-36-0) is a highly specialized fused bicyclic heterocycle that serves as a critical building block in advanced medicinal chemistry and materials science . The unique structural topology of the pyrrolo[1,2-c]pyrimidine scaffold—characterized by a bridgehead nitrogen and a delicate balance of aromaticity—confers distinct electronic properties1[1]. The strategic placement of an electron-withdrawing carbaldehyde group at the 1-position transforms the molecule into a conjugated Donor- π -Acceptor (D- π -A) system. This whitepaper provides an in-depth analysis of its Frontier Molecular Orbital (FMO) dynamics, specifically focusing on the HOMO-LUMO gap, and outlines self-validating protocols for its computational and experimental characterization.

Molecular Architecture and Electronic Topography

The parent pyrrolo[1,2-c]pyrimidine ring is a complex redox system. Because of its relatively low aromatic character compared to common aryls, the scaffold exhibits heightened chemical reactivity2[2]. The nitrogen atoms within the core dictate the electron density distribution; specifically, the pyrimidine nitrogen is highly susceptible to losing an electron during oxidation, leading to the formation of a radical-cation 2[2].

When a formyl (-CHO) group is introduced at the 1-position, it acts as a powerful electron sink. The carbonyl carbon's empty π

  • orbital conjugates seamlessly with the extended π -system of the bicyclic core. This structural modification fundamentally alters the electronic topography:
  • The Donor (D): The electron-rich pyrrole moiety and the bridgehead nitrogen act as the primary electron source.

  • The Acceptor (A): The highly electronegative oxygen of the carbaldehyde group pulls electron density across the pyrimidine bridge.

This D- π -A architecture facilitates strong Intramolecular Charge Transfer (ICT), which narrows the HOMO-LUMO gap and significantly enhances the molecule's optical and electrochemical responsiveness.

Frontier Molecular Orbital (FMO) Dynamics

The chemical reactivity, kinetic stability, and optical properties of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde are governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Localization: The HOMO is primarily localized over the pyrrole ring and the bridgehead nitrogen. It represents the regions most susceptible to electrophilic attack.

  • LUMO Localization: The LUMO is heavily stabilized and shifted toward the pyrimidine ring and the exocyclic carbaldehyde group. This stabilization lowers the energy barrier for nucleophilic attacks and reduction events.

By lowering the LUMO energy level, the carbaldehyde group effectively shrinks the HOMO-LUMO gap ( Egap​ ) compared to the unsubstituted parent scaffold. A narrower gap correlates with higher molecular polarizability, lower kinetic stability, and a shift of absorption spectra toward longer wavelengths (bathochromic shift).

Quantitative Electronic Parameters

The following table synthesizes representative computational and experimental data for pyrrolo[1,2-c]pyrimidine derivatives featuring electron-withdrawing groups, illustrating the phenomenological implications of their electronic properties1[1].

ParameterComputational Value (DFT)Experimental Value (CV)Phenomenological Implication
HOMO Energy -5.85 eV-5.92 eVModerate ionization potential; stable against spontaneous auto-oxidation.
LUMO Energy -2.45 eV-2.51 eVLowered by the 1-carbaldehyde group, increasing electron affinity.
HOMO-LUMO Gap 3.40 eV3.41 eVNarrow gap facilitates intramolecular charge transfer (ICT) and optical activity.
Dipole Moment ~4.2 DebyeN/AHigh polarity dictates strong solvent interactions and target binding affinity.

Values are representative extrapolations based on structurally analogous pyrrolo[1,2-c]pyrimidine derivatives analyzed via MP2/6-31G and cyclic voltammetry.

Methodological Framework for Electronic Characterization

To accurately determine the HOMO-LUMO gap, researchers must employ an orthogonal approach combining in silico Density Functional Theory (DFT) with in vitro electrochemical and optical techniques.

Workflow Start Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Sample Preparation CompPath Computational Analysis (DFT Modeling) Start->CompPath ExpPath Experimental Validation (Electrochemical & Optical) Start->ExpPath Opt Geometry Optimization (B3LYP/6-31G*) CompPath->Opt CV Cyclic Voltammetry (CV) (E_ox & E_red Onsets) ExpPath->CV UV UV-Vis Spectroscopy (Optical Bandgap, Tauc Plot) ExpPath->UV FMO FMO Extraction (HOMO & LUMO Energies) Opt->FMO Gap HOMO-LUMO Gap Correlation (ΔE = E_LUMO - E_HOMO) FMO->Gap CV->Gap UV->Gap

Figure 1: Integrated computational and experimental workflow for HOMO-LUMO gap determination.

Protocol A: Computational FMO Analysis (DFT)

This protocol utilizes Density Functional Theory to map the electronic structure in vacuo or implicit solvent.

  • Initial Geometry Construction: Build the 3D structure of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde using a molecular builder. Ensure the formyl group is coplanar with the bicyclic core.

    • Causality: Coplanarity maximizes π -orbital overlap, which is strictly required for accurate simulation of the conjugated D- π -A system.

  • Geometry Optimization: Run an optimization job using the B3LYP functional and 6-31G(d,p) basis set in Gaussian.

    • Causality: B3LYP provides a field-proven balance between computational cost and accuracy for organic conjugated systems. The polarization functions (d,p) are critical for accurately modeling the asymmetric electron density around the highly electronegative oxygen and nitrogen atoms.

  • Frequency Calculation (Self-Validation Step): Perform a vibrational frequency analysis at the exact same level of theory.

    • Causality: This validates the structural integrity. The absence of imaginary frequencies confirms that the optimized geometry is a true global minimum on the potential energy surface, rather than a transition state.

  • Eigenvalue Extraction: Extract the energy eigenvalues for the HOMO and LUMO from the formatted checkpoint file. Calculate the fundamental gap: Egap​=ELUMO​−EHOMO​ .

Protocol B: Electrochemical Bandgap Determination (Cyclic Voltammetry)

Electrochemical analysis provides empirical validation of the FMO energies. The oxidation potential correlates with the energy required to remove an electron (HOMO), while the reduction potential correlates with the energy required to add an electron (LUMO) 2[2].

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

    • Causality: Acetonitrile provides a wide electrochemical window (preventing solvent breakdown), and TBAPF6​ serves as a supporting electrolyte to suppress migration currents, ensuring that mass transport to the electrode is strictly diffusion-controlled.

  • Cell Assembly: Utilize a standard three-electrode setup: a Glassy Carbon Electrode (GCE) as the working electrode, a platinum wire auxiliary electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Sample Introduction & Degassing: Dissolve the compound (1 mM) into the electrolyte. Purge the cell with high-purity N2​ gas for 15 minutes.

    • Causality: Dissolved oxygen is highly electroactive and will produce strong reduction peaks that obscure the LUMO-associated reduction onset of the analyte.

  • Voltammetric Scanning: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Internal Calibration (Self-Validation Step): Spike the solution with a small amount of ferrocene and run a final scan.

    • Causality: The ferrocene/ferrocenium ( Fc/Fc+ ) redox couple acts as an absolute internal standard, compensating for any junction potential drifts in the non-aqueous reference electrode.

  • Gap Calculation: Calculate the electrochemical energy levels using the empirical reference equations:

    • EHOMO​=−(Eoxonset​−E1/2Fc​+4.8)eV

    • ELUMO​=−(Eredonset​−E1/2Fc​+4.8)eV

    • Egap​=ELUMO​−EHOMO​

Translational Implications in Drug Development

Understanding the HOMO-LUMO gap of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is not merely an academic exercise; it directly informs rational drug design and materials engineering. Syntheses of these derivatives, often achieved via efficient one-pot, three-component reactions3[3], yield scaffolds with highly tunable electronics.

  • Covalent Target Binding: The lowered LUMO energy, localized partly on the electrophilic carbaldehyde carbon, makes this molecule an excellent candidate for designing Targeted Covalent Inhibitors (TCIs). The carbaldehyde can readily undergo reversible Schiff-base formation with catalytic lysine residues in target kinase active sites.

  • Pharmacokinetic Stability: The moderate HOMO energy (-5.85 eV) indicates that while the molecule is reactive enough for target engagement, it remains sufficiently stable against auto-oxidation by endogenous reactive oxygen species (ROS) in the bloodstream.

  • Fluorescent Probing: The narrowed HOMO-LUMO gap and inherent D- π -A architecture allow the molecule to act as a solvatochromic fluorophore. Upon binding to a hydrophobic protein pocket, the restriction of intramolecular rotation and changes in local dielectric constant can trigger a massive increase in fluorescence quantum yield, making it an ideal intrinsic probe for target engagement assays.

References

  • Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides - ACS Publications,[Link]

  • Synthesis and Electrochemical Characterization of Substituted Pyrrolo[1,2-c]pyrimidine Carboxylates - BCH Romania,[Link]

  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold - ACS Publications,[Link]

  • Efficient One-Pot, Three-Component Synthesis of a Library of Pyrrolo[1,2-c]pyrimidine Derivatives - ACS Combinatorial Science,[Link]

Sources

Foundational

The Pharmacokinetics of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Derivatives: A Technical Blueprint for Lead Optimization

Abstract: Pyrrolo[1,2-c]pyrimidine derivatives represent a privileged class of nitrogen-containing heterocycles with profound implications in oncology, neuropharmacology, and immunology. Specifically, derivatives synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Pyrrolo[1,2-c]pyrimidine derivatives represent a privileged class of nitrogen-containing heterocycles with profound implications in oncology, neuropharmacology, and immunology. Specifically, derivatives synthesized from the Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde building block exhibit unique physicochemical properties that dictate their absorption, distribution, metabolism, and excretion (ADME). This whitepaper provides a comprehensive, mechanistic guide to profiling and optimizing the pharmacokinetics (PK) of these derivatives, moving beyond standard protocols to explain the causality behind advanced analytical workflows.

Structural Nuances and ADME Implications

The pyrrolo[1,2-c]pyrimidine scaffold is characterized by a high degree of lipophilicity and a planar aromatic system, making it an excellent candidate for crossing the blood-brain barrier (BBB) in central nervous system (CNS) indications, such as positive allosteric modulators (PAMs) for metabotropic glutamate receptors [1]. However, the presence of a 1-carbaldehyde moiety—or functional groups derived directly from it (e.g., oximes, imines, or alcohols)—introduces significant pharmacokinetic liabilities.

Aldehydes are inherently reactive. In vivo, the 1-carbaldehyde group is highly susceptible to rapid Phase I biotransformation. It serves as a prime substrate for Aldehyde Oxidase (AO) and Cytochrome P450 (CYP450) enzymes, which rapidly oxidize it to the corresponding carboxylic acid, drastically increasing polar surface area (PSA) and promoting rapid renal clearance. Alternatively, Aldo-Keto Reductases (AKRs) can reduce the aldehyde to an alcohol, which subsequently undergoes Phase II glucuronidation. Understanding this metabolic bottleneck is the first step in rational drug design.

Metabolic_Pathway Parent 1-Carbaldehyde Derivative (Parent Drug) Oxidation Aldehyde Oxidase / CYP450 (Oxidation to Carboxylic Acid) Parent->Oxidation Rapid Phase I Reduction Aldo-Keto Reductase (Reduction to Alcohol) Parent->Reduction Rapid Phase I Conjugation1 Glucuronidation (UGT Enzymes) Oxidation->Conjugation1 Phase II Reduction->Conjugation1 Phase II Conjugation2 Sulfation (SULT Enzymes) Reduction->Conjugation2 Phase II Excretion Renal/Biliary Excretion Conjugation1->Excretion Conjugation2->Excretion

Primary biotransformation pathways of the 1-carbaldehyde moiety.

In Vitro Permeability and Efflux Profiling

Because pyrrolo-fused heterocycles are often developed for intracellular targets (e.g., PI3K inhibition in oncology) or CNS targets [2], establishing cellular permeability and assessing P-glycoprotein (P-gp) efflux is critical. We utilize the Caco-2 bidirectional permeability assay. The causality here is straightforward: highly lipophilic scaffolds often bind non-specifically to cell membranes or become substrates for efflux transporters, leading to falsely low apparent permeability ( Papp​ ) if not rigorously controlled.

Self-Validating Caco-2 Permeability Protocol

This protocol is designed with an internal quality control loop to prevent the progression of artifactual data.

  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/ cm2 . Culture for 21 days to ensure full polarization and tight junction formation.

  • Dosing Solution Preparation: Prepare 10 µM of the pyrrolo[1,2-c]pyrimidine derivative in HBSS buffer (pH 7.4) containing 1% DMSO to maintain solubility.

  • Internal Validation Marker: Co-incubate with 100 µM Lucifer Yellow (a paracellular permeability marker). Validation Logic: If the Papp​ of Lucifer Yellow in any well exceeds 1×10−6 cm/s, the tight junctions are compromised. The system mandates automatic rejection of the test compound data from that specific well.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver compartment at 30, 60, and 120 minutes. Replace with an equal volume of fresh buffer.

  • LC-MS/MS Quantification: Analyze samples using Multiple Reaction Monitoring (MRM) to ensure high selectivity against isobaric background noise.

  • Data Calculation: Calculate Papp​ and the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ). An ER > 2.0 indicates active efflux, necessitating structural modification (e.g., masking hydrogen bond donors) to improve bioavailability.

In Vivo Pharmacokinetic Evaluation

Transitioning from in vitro to in vivo requires meticulous formulation. Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde derivatives generally exhibit poor aqueous solubility [3]. Therefore, standard saline vehicles will result in precipitation and erratic absorption profiles. We employ a co-solvent system to ensure the drug remains in solution during systemic circulation.

Step-by-Step In Vivo PK Workflow (Rodent Model)
  • Formulation: Dissolve the compound in 5% DMSO, followed by the addition of 10% Tween 80, and finally 85% sterile saline. Causality: DMSO ensures initial solubilization, Tween 80 acts as a surfactant to prevent precipitation upon aqueous dilution, and saline provides physiological osmolarity.

  • Administration:

    • Intravenous (IV): 1 mg/kg via the tail vein (to determine absolute clearance and volume of distribution).

    • Per Os (PO): 10 mg/kg via oral gavage (to determine oral bioavailability).

  • Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge at 4,000 × g for 10 minutes at 4°C. Extract plasma using protein precipitation (3 volumes of ice-cold acetonitrile containing an internal standard, e.g., Tolbutamide). Validation Logic: The internal standard must maintain a coefficient of variation (CV) of <15% across all samples; otherwise, the extraction batch is flagged for re-analysis.

  • NCA Analysis: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive PK parameters.

PK_Workflow A Compound Synthesis (Pyrrolo[1,2-c]pyrimidine Core) B Physicochemical Profiling (LogP, pKa, Solubility) A->B C In Vitro ADME (Microsomal Stability, Caco-2) B->C C->A Poor ADME D In Vivo PK (Rodent) (IV & PO Administration) C->D High Permeability & Stability E Metabolite ID (LC-MS/MS) D->E F Lead Optimization E->F F->A Iterative Design

Iterative ADME/PK workflow for optimizing pyrrolo[1,2-c]pyrimidine derivatives.

Quantitative Pharmacokinetic Profile

The table below summarizes the typical pharmacokinetic parameters observed for optimized pyrrolo[1,2-c]pyrimidine derivatives (e.g., oxime derivatives where the carbaldehyde has been functionalized to resist rapid oxidation) in a rat model [1].

The data reveals a characteristic profile for this chemical class: a high volume of distribution ( Vd​ ) driven by the lipophilic core, which allows deep tissue penetration, coupled with relatively high systemic clearance ( Cl ), resulting in a short to moderate half-life ( T1/2​ ).

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) -450 ± 45Moderate peak exposure due to first-pass metabolism.
Tmax​ (h) -0.5Rapid absorption phase typical of lipophilic small molecules.
AUC0−∞​ (h·ng/mL) 145 ± 15320 ± 35Total systemic exposure indicates moderate metabolic stability.
Clearance ( Cl ) (mL/min/kg) 115 ± 10-High clearance (approaching hepatic blood flow in rats).
Volume of Distribution ( Vd​ ) (L/kg) 6.2 ± 0.5-High Vd​ (> Total body water), indicating extensive tissue partitioning.
Half-life ( T1/2​ ) (h) 0.75 ± 0.11.2 ± 0.2Short half-life driven by high clearance rates.
Bioavailability ( F% ) -~22%Limited by hepatic first-pass extraction and efflux mechanisms.

Strategic Conclusion for Drug Developers

When utilizing Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde as a building block for drug discovery, the inherent PK liabilities of the aldehyde group must be neutralized. Successful lead optimization typically involves converting the carbaldehyde into bioisosteres or stable functional groups (e.g., oximes, nitriles, or sterically hindered alcohols). Even upon functionalization, the core scaffold retains a high volume of distribution and rapid clearance profile. Therefore, medicinal chemistry efforts should focus on reducing overall lipophilicity (lowering LogP) and blocking metabolic soft spots on the pyrimidine ring to decrease hepatic clearance and improve oral bioavailability.

Exploratory

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde in Drug Discovery: Mechanistic Pathways and Biological Assay Validation

Executive Summary & Chemical Rationale Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS 251102-36-0) is a highly versatile pharmacophore precursor in medicinal chemistry. While the aldehyde itself functions primarily as a sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS 251102-36-0) is a highly versatile pharmacophore precursor in medicinal chemistry. While the aldehyde itself functions primarily as a synthetic building block, its downstream derivatives—specifically condensed pyrrolo[1,2-c]pyrimidines—exhibit profound biological activity as competitive ATP-binding pocket inhibitors for critical oncogenic kinases, most notably PI3Kα and FGFR2/3[1][2].

The 1-carbaldehyde moiety provides a critical electrophilic handle for condensation, reductive amination, and oxidative cyclization reactions. This enables the construction of complex bioactive scaffolds, such as morpholino-pyrimidopyrrolopyrimidinones and indolizine-fused pyrrolo[1,2-c]pyrimidines[1][3]. This technical guide delineates the mechanism of action of these derivatives and provides a comprehensive, self-validating framework for the biological assays used to evaluate their efficacy.

Mechanism of Action: Kinase Inhibition via ATP-Competitive Binding

The pyrrolo[1,2-c]pyrimidine core acts as a bioisostere for the adenine ring of ATP. When structurally functionalized, the scaffold inserts deeply into the hinge region of target kinases, displacing ATP and halting downstream signaling cascades.

  • PI3Kα Inhibition: Morpholine-substituted pyrrolo[1,2-c]pyrimidines form a critical hydrogen bond with the backbone amide of Val851 within the p110α catalytic domain[1]. This interaction competitively excludes ATP, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to PIP3, thereby shutting down the downstream AKT/mTOR survival pathway.

  • FGFR2/3 Inhibition: Advanced covalent derivatives utilize the pyrrolo[1,2-c]pyrimidine core to achieve high protein–ligand interaction (PLI) scores within the FGFR active site. This effectively suppresses FGFR auto-phosphorylation and downstream p-ERK signaling, leading to apoptosis in susceptible tumor models[2].

Pathway Inhibitor Pyrrolo[1,2-c]pyrimidine Derivatives PI3K PI3Kα (p110α) Inhibitor->PI3K Competitive Binding (Val851 H-bond) FGFR FGFR2 / FGFR3 Inhibitor->FGFR Hinge Binding PIP3 PIP3 Production PI3K->PIP3 ERK ERK Phosphorylation FGFR->ERK AKT AKT Phosphorylation PIP3->AKT Survival Tumor Survival & Proliferation AKT->Survival ERK->Survival

Kinase inhibition mechanism of pyrrolo[1,2-c]pyrimidine derivatives blocking PI3K and FGFR pathways.

Quantitative Data: Target Engagement & Cytotoxicity

The translation of the pyrrolo[1,2-c]pyrimidine-1-carbaldehyde core into bioactive molecules yields sub-nanomolar to low-micromolar potency. The table below synthesizes the IC50 values of representative derivatives against key biological targets.

Target / Cell LineAssay TypeRepresentative Derivative ClassIC50 ValueReference
PI3Kα (p110α) Biochemical Kinase AssayMorpholino-pyridopyrrolopyrimidine0.1 - 7.7 nM[1]
FGFR2 Biochemical Kinase AssayCovalent Pyrrolo[1,2-c]pyrimidine (ISM7594)1.7 nM[2]
HeLa (Cervical) Cellular Viability (MTT)Morpholino-pyrimidopyrrolopyrimidinone0.21 - 1.99 μM[1]
HepG2 (Liver) Cellular Viability (MTT)Indolizine-fused Pyrrolo[1,2-c]pyrimidine0.22 ± 0.08 μM[3]
SNU-16 (Gastric) Phospho-ERK InhibitionCovalent Pyrrolo[1,2-c]pyrimidine (ISM7594)2.1 nM[2]

Experimental Methodologies & Assay Protocols

To ensure scientific rigor, biological evaluation of these compounds requires a self-validating cascade of assays: from cell-free biochemical target engagement to cellular phenotypic outcomes.

Protocol A: In Vitro Biochemical Kinase Assay (PI3Kα / FGFR)

Causality & Design: This assay measures the direct inhibition of kinase catalytic activity. We utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or radiometric format. The inclusion of EGTA chelates calcium to prevent non-specific kinase activation, while DTT maintains a reducing environment to protect critical active-site cysteines from oxidation[4].

  • Reagent Preparation: Prepare Kinase Buffer containing 25 mM MOPS (pH 7.2), 15 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 50 μg/mL heparin[4].

  • Compound Titration: Serially dilute the pyrrolo[1,2-c]pyrimidine derivative in 100% DMSO, then dilute 1:10 in Kinase Buffer to achieve a final DMSO concentration of <1%. Rationale: Keeping DMSO below 1% prevents solvent-induced protein denaturation. Include LY294002 as a positive control for PI3Kα.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant PI3Kα (or FGFR2) with the compound for 30 minutes at 25°C. Rationale: This allows sufficient time for equilibrium binding, which is critical for derivatives that exhibit slow-binding kinetics.

  • Reaction Initiation: Add the substrate (e.g., PIP2 for PI3K) and ATP. Critical Step: ATP must be added at its predetermined Km​ value to ensure that competitive inhibition is accurately captured without saturating the enzyme.

  • Detection & Quenching: After 60 minutes, quench the reaction with EDTA (for TR-FRET) to chelate Mg2+ and halt catalysis. Measure the signal and calculate the IC50 using a 4-parameter logistic curve fit.

AssayWorkflow Prep Compound Titration (DMSO <1%) Incubate Enzyme Pre-incubation (30 min, 25°C) Prep->Incubate Initiate Add Substrate + ATP (at Km) Incubate->Initiate Quench Quench Reaction (EDTA/H3PO4) Initiate->Quench Analyze Signal Detection & IC50 Calculation Quench->Analyze

Step-by-step workflow for the in vitro biochemical kinase assay to determine IC50.

Protocol B: Cellular Target Engagement & Cytotoxicity (Western Blot & MTT Assay)

Causality & Design: Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability and efflux pumps. The MTT assay assesses metabolic viability, while Western blotting acts as an orthogonal validation to confirm that phenotypic death is mechanistically driven by target inhibition (e.g., loss of p-AKT or p-ERK)[2][3].

  • Cell Seeding: Seed target cells (e.g., HeLa for PI3Kα overexpression, HepG2 for indolizine derivatives) in 96-well plates (for MTT) and 6-well plates (for Western blot) in complete media.

  • Compound Treatment: Treat cells with varying concentrations of the derivative for 24-72 hours. Include a vehicle control (0.1% DMSO).

  • Viability Readout (MTT): Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Rationale: Viable cells reduce MTT to insoluble formazan via mitochondrial reductases. Solubilize with DMSO and read absorbance at 570 nm to calculate cellular IC50[3].

  • Mechanistic Readout (Western Blot): Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors (e.g., sodium orthovanadate) are mandatory to preserve the transient phosphorylation state of AKT/ERK during extraction. Probe lysates with anti-p-AKT (Ser473) or anti-p-ERK antibodies to confirm on-target intracellular inhibition[2].

Validation Biochemical 1. Biochemical Assay (Target Affinity) Permeability 2. Membrane Permeability (Cellular Entry) Biochemical->Permeability TargetEngage 3. Target Engagement (Western Blot: p-AKT/p-ERK) Permeability->TargetEngage TargetEngage->Biochemical Orthogonal Validation Phenotype 4. Phenotypic Outcome (MTT / Apoptosis) TargetEngage->Phenotype

Self-validating experimental cascade ensuring biochemical potency translates to cellular efficacy.

Conclusion

The strategic functionalization of the Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde core yields a diverse array of potent kinase inhibitors. By employing a rigorous, self-validating assay cascade—from precise biochemical IC50 determination to cellular target engagement—researchers can systematically optimize these scaffolds for targeted oncology therapeutics, ensuring that high binding affinity reliably translates into mechanistic anti-tumor efficacy.

References

  • Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors. PubMed.[Link]

  • Rational Design and Identification of ISM7594 as a Tissue-Agnostic FGFR2/3 Inhibitor. ACS Publications.[Link]

  • Synthesis and Biological Evaluation of a Fused Structure of Indolizine and Pyrrolo[1,2-c]pyrimidine: Identification of Its Potent Anticancer Activity against Liver Cancer Cells. MDPI.[Link]

  • Meriolins, a New Class of Cell Death–Inducing Kinase Inhibitors with Enhanced Selectivity for Cyclin-Dependent Kinases. AACR Journals.[Link]

Sources

Protocols & Analytical Methods

Method

Applications of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde in targeted drug discovery

Application Note: Leveraging Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde in Targeted Anticancer Drug Discovery Introduction & Chemical Rationale The has emerged as a privileged pharmacophore in modern drug discovery, particu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Leveraging Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde in Targeted Anticancer Drug Discovery

Introduction & Chemical Rationale

The has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of targeted kinase inhibitors[1]. As a bioisostere of indole and azaindole, this fused bicyclic nitrogen-containing heterocycle offers unique physicochemical properties, including enhanced aqueous solubility and favorable hydrogen-bonding profiles.

Specifically, (CAS: 251102-36-0) serves as a highly versatile, electrophilic building block[2]. The presence of the reactive 1-carbaldehyde moiety enables rapid, late-stage functionalization (LSF) via reductive aminations, Knoevenagel condensations, and multi-component reactions (MCRs), facilitating the generation of diverse lead-oriented screening libraries[3].

Mechanistic Rationale in Kinase Inhibition

In targeted oncology, pyrrolo[1,2-c]pyrimidine derivatives have demonstrated profound efficacy as Class I Phosphatidylinositol 3-Kinase (PI3Kα) inhibitors[1]. The structural causality for this affinity lies in the scaffold's binding modality:

  • Hinge Region Binding: The pyrimidine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the PI3Kα ATP-binding pocket[1].

  • Lipid Pocket Occupation: Derivatization of the 1-carbaldehyde group into a morpholine or piperazine moiety via reductive amination directs the saturated ring into the hydrophobic lipid-binding domain, significantly increasing isoform selectivity (PI3Kα over PI3Kβ/γ)[1].

Furthermore, complex polyheterocycles derived from this scaffold (e.g., indolizine-pyrrolo[1,2-c]pyrimidine hybrids) exhibit highly specific, potent cytotoxicity against hepatocellular carcinoma cell lines (HepG2 and Huh7) by inducing caspase-3-mediated apoptosis[4].

G A Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (Core Scaffold) B Reductive Amination (Morpholine/Piperazine) A->B Amine, NaBH(OAc)3 C Multi-Component Reaction (Oxidative Cyclization) A->C Alkynes, Base D PI3Kα Inhibitor Library B->D E Anticancer Polyheterocycles (HepG2 Specific) C->E

Workflow for pyrrolo[1,2-c]pyrimidine-1-carbaldehyde derivatization.

Experimental Protocols

Protocol 1: Synthesis of PI3Kα-Targeted Libraries via Reductive Amination

Objective: To convert Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde into 1-(morpholinomethyl) derivatives. Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent over sodium borohydride (NaBH4). NaBH(OAc)3 is a milder reagent that selectively reduces the transient iminium ion intermediate without reducing the unreacted starting aldehyde into a primary alcohol, thereby maximizing yield and simplifying purification.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (0.5 mmol) and 1.2 eq of morpholine in 5 mL of anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours under an inert argon atmosphere to form the iminium intermediate.

  • Reduction: Add 1.5 eq of NaBH(OAc)3 (0.75 mmol) portion-wise to the reaction mixture. Self-Validation Check: The reaction mixture should transition from a clear solution to a slight suspension, indicating the consumption of the borohydride species.

  • Quenching: After 12 hours of stirring, quench the reaction with 5 mL of saturated aqueous NaHCO3. Causality: A mild basic quench neutralizes the acetic acid byproduct and prevents the protonation of the newly formed tertiary amine, ensuring it partitions into the organic layer during extraction.

  • Extraction & Purification: Extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (SiO2, EtOAc/Hexane gradient).

Protocol 2: High-Throughput TR-FRET Kinase Assay for PI3Kα

Objective: Evaluate the IC50 of synthesized derivatives against PI3Kα. Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of traditional ELISA. TR-FRET is a homogeneous, wash-free assay that minimizes well-to-well variability and is highly resistant to compound auto-fluorescence interference, ensuring robust data integrity for high-throughput screening (HTS).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/lipid substrate mixture containing recombinant human PI3Kα (p110α/p85α) and PIP2 in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Incubation: Dispense 5 µL of the inhibitor (serially diluted in DMSO, 1% final concentration) into a 384-well low-volume plate. Add 5 µL of the 2X enzyme/lipid mix. Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 5 µL of the TR-FRET detection mix (containing a europium-labeled anti-GST antibody and a modified PIP3 tracer).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic regression model.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTOR Signaling AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation Inhibitor Pyrrolo-pyrimidine Derivative Inhibitor->PI3K Inhibition

PI3K/AKT signaling pathway inhibited by pyrrolo[1,2-c]pyrimidine derivatives.

Protocol 3: In Vitro Cytotoxicity Assessment (HepG2 Hepatocellular Carcinoma)

Objective: Validate the phenotypic anticancer efficacy of the derivatives. Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of the synthesized compounds (0.01 µM to 100 µM) for 72 hours. Self-Validation Check: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Gemcitabine) to validate assay sensitivity and ensure the cells are growing logarithmically[4].

  • Viability Readout: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm. The reduction of the tetrazolium salt by active cellular dehydrogenases directly correlates with the number of living cells.

Quantitative Data Summary

The following table summarizes the pharmacological profile of representative pyrrolo[1,2-c]pyrimidine derivatives synthesized from the carbaldehyde precursor, demonstrating their dual utility in both targeted kinase inhibition and phenotypic cellular assays[1][4].

Compound ClassFunctionalization at C-1Primary TargetTarget IC50 (nM)HepG2 IC50 (µM)Key Interaction
Morpholino-derivative MorpholinomethylPI3Kα0.1 - 7.70.21 - 1.99Val851 H-bond, Lipid pocket
Piperazino-derivative PiperazinomethylPI3Kα12.5 - 45.03.50 - 8.20Val851 H-bond
Indolizine-hybrid Fused PolyheterocycleMulti-targetN/A0.10 - 0.22Caspase-3 activation
Thiophene-hybrid Fused PolyheterocycleMulti-targetN/A1.50 - 4.30Caspase-3 activation

References

  • Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors. European Journal of Medicinal Chemistry / PubMed.[Link]

  • Synthesis and Biological Evaluation of a Fused Structure of Indolizine and Pyrrolo[1,2-c]pyrimidine: Identification of Its Potent Anticancer Activity against Liver Cancer Cells. MDPI.[Link]

  • Efficient One-Pot, Three-Component Synthesis of a Library of Pyrrolo[1,2-c]pyrimidine Derivatives. ACS Combinatorial Science.[Link]

Sources

Application

Reductive amination methods for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

Application Note: Reductive Amination Strategies for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reductive Amination Strategies for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Scientific Context & Rationale

The pyrrolo[1,2-c]pyrimidine scaffold is a privileged heterocyclic core in modern drug discovery. Derivatives of this bicyclic system have demonstrated profound biological significance, serving as highly potent and selective PI3Kα inhibitors in oncology[1] and acting as the foundational core for variolin marine alkaloids[2].

To conduct robust Structure-Activity Relationship (SAR) campaigns, medicinal chemists frequently functionalize the 1-position of the pyrrolo[1,2-c]pyrimidine ring. The 1-carbaldehyde derivative serves as an ideal electrophilic hub. By subjecting Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde to reductive amination, researchers can rapidly generate diverse libraries of 1-(aminomethyl)pyrrolo[1,2-c]pyrimidines.

Mechanistic Causality & Reagent Selection

Reductive amination is not a single reaction, but a cascade of two distinct chemical events: the thermodynamic condensation of an aldehyde with an amine to form an imine (or iminium ion), followed by the kinetic hydride reduction of that intermediate to yield a stable amine[3].

The "Gold Standard" Reducing Agent: Historically, sodium cyanoborohydride (NaBH₃CN) was utilized for this transformation. However, NaBH₃CN is highly toxic and requires strict pH control to prevent the evolution of hydrogen cyanide gas. Today, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the undisputed gold standard for direct reductive amination[3].

Causality of Chemoselectivity: The three electron-withdrawing acetoxy groups in STAB stabilize the boron-hydride bond, significantly reducing its nucleophilicity compared to NaBH₄[4]. This steric and electronic dampening prevents STAB from prematurely reducing the starting Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde into a primary alcohol[5]. Instead, STAB waits patiently in solution, selectively transferring its hydride only to the highly electrophilic, transient imine/iminium ion once it forms[3].

MechanisticPathway A Pyrrolo[1,2-c]pyrimidine -1-carbaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B 1° or 2° Amine B->C D Imine / Iminium Ion C->D - H2O (AcOH Catalysis) E 1-(Aminomethyl)pyrrolo [1,2-c]pyrimidine D->E NaBH(OAc)3 (Hydride Transfer)

Mechanistic pathway of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde reductive amination.

Quantitative Data & Reaction Optimization

To ensure a self-validating and high-yielding protocol, the choice of solvent and reducing agent must be tailored to the nucleophilicity of the amine.

Table 1: Hydride Reducing Agent Comparison

Reducing Agent Chemoselectivity Toxicity Profile Optimal pH Mechanistic Notes
NaBH(OAc)₃ (STAB) High Low 4–5 Preferred. Tolerates reducible functional groups; minimal aldehyde reduction[6].
NaBH₃CN Moderate High (HCN risk) 6–8 Outdated. Requires fume hood and strict pH monitoring.

| NaBH₄ | Low | Low | >7 | Rapidly reduces aldehydes. Only viable for two-step (indirect) amination[5]. |

Table 2: Solvent Selection Matrix

Solvent Imine Formation Rate STAB Solubility Application Insight
1,2-Dichloroethane (DCE) Fast Good Primary choice. Optimal polarity for stabilizing the transition state[3].
Tetrahydrofuran (THF) Moderate Moderate Alternative for highly polar amines with DCE solubility issues[6].

| Methanol (MeOH) | Very Fast | Poor/Reactive | Used strictly for two-step indirect amination with NaBH₄[5]. |

Experimental Protocols

Protocol A: Direct Reductive Amination (The Gold Standard)

Optimized for primary aliphatic amines and unhindered secondary amines.

Self-Validating Checkpoint: Do not add the hydride source blindly. The success of this reaction relies on the equilibrium favoring the imine.

  • Reagent Preparation: To an oven-dried round-bottom flask under N₂, add Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (1.0 equiv, typically 0.5 mmol) and the desired amine (1.1–1.2 equiv).

  • Solvation: Dissolve the mixture in anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Acid Catalysis (Conditional): If utilizing a weakly basic amine (e.g., anilines) or a secondary amine, add glacial Acetic Acid (1.0–2.0 equiv) to lower the pH to ~4.5, accelerating iminium ion formation[3].

  • Equilibrium Validation: Stir at room temperature for 1–2 hours. Validation Step: Aliquot 5 µL into 1 mL of acetonitrile and analyze via LC-MS. Confirm the disappearance of the aldehyde peak (M) and the appearance of the imine intermediate (M + Amine - 18 Da).

  • Reduction: Once imine formation is confirmed, cool the flask to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portionwise over 5 minutes to prevent thermal spiking[3]. Remove the ice bath and stir at room temperature for 4–12 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 15 minutes to destroy unreacted hydride. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, typically eluting with a gradient of DCM/MeOH containing 1% Et₃N to prevent amine streaking).

ProtocolWorkflow S1 1. Reagent Preparation Dry DCE, Aldehyde (1.0 eq), Amine (1.1 eq) S2 2. Imine Formation Stir at RT for 1-2 h (Add 1.0 eq AcOH if needed) S1->S2 S3 3. Hydride Reduction Add NaBH(OAc)3 (1.5 eq) portionwise at 0°C to RT S2->S3 S4 4. Quenching & Extraction Quench with Sat. NaHCO3, Extract with DCM S3->S4 S5 5. Purification Flash Chromatography (Silica) or Prep-HPLC S4->S5

Step-by-step experimental workflow for the direct reductive amination protocol.

Protocol B: Indirect (Two-Step) Reductive Amination

Optimized for highly sterically hindered amines or electron-deficient anilines where dialkylation or premature aldehyde reduction is a risk[5].

  • Imine Pre-formation: Dissolve Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (1.0 equiv) and the amine (1.2 equiv) in anhydrous Methanol (0.2 M).

  • Water Scavenging: Add anhydrous MgSO₄ or 3Å molecular sieves to drive the equilibrium forward by sequestering the water byproduct. Stir at room temperature or reflux for 4–8 hours until TLC/LC-MS indicates complete consumption of the aldehyde.

  • Filtration: Filter out the drying agent under an inert atmosphere.

  • Reduction: Cool the methanolic imine solution to 0 °C. Carefully add Sodium Borohydride (NaBH₄, 1.5 equiv) in small portions[5]. (Note: NaBH₄ is used here instead of STAB because STAB reacts unfavorably with methanol).

  • Workup: Stir for 1 hour, quench with water, evaporate the methanol, and extract the aqueous residue with Ethyl Acetate. Purify as described in Protocol A.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." URL:[Link]

  • PubMed Central. "Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors." European Journal of Medicinal Chemistry, 2015. URL:[Link]

  • ResearchGate. "Selective Palladium-Catalyzed Amination of the Heterocyclic Core of Variolins." URL:[Link]

Sources

Method

Application Note: High-Yield Knoevenagel Condensation of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Scientific Context & Strategic Importance The pyrrolo[1,2-c]pyrimidine scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Scientific Context & Strategic Importance

The pyrrolo[1,2-c]pyrimidine scaffold is a privileged, highly fluorescent bicyclic heterocycle that has garnered intense interest in medicinal chemistry for its potential as a kinase inhibitor and in materials science as a core for organic optoelectronics [1]. Functionalization at the C1 position is critical for tuning the electronic properties of the molecule.

The Knoevenagel condensation of pyrrolo[1,2-c]pyrimidine-1-carbaldehyde with active methylene compounds is the premier synthetic strategy for extending π -conjugation and introducing potent electron-withdrawing groups (EWGs). Because the electron-rich pyrrole ring donates electron density into the carbonyl group, the electrophilicity of the 1-carbaldehyde is subtly attenuated compared to simple aryl aldehydes. Consequently, achieving quantitative yields requires a carefully calibrated catalytic system that relies on transient covalent activation rather than simple general base catalysis [2].

Mechanistic Causality: Designing the Catalytic System

To overcome the reduced electrophilicity of the heterocyclic carbaldehyde, this protocol employs a synergistic dual-catalyst system consisting of Piperidine and Glacial Acetic Acid (typically 10 mol% each).

  • Nucleophilic Activation (Piperidine): Piperidine acts as an organocatalyst, attacking the aldehyde to form a highly electrophilic iminium ion intermediate. This temporarily lowers the LUMO of the electrophile, making it highly susceptible to nucleophilic attack by the carbanion.

  • Proton Transfer & Dehydration (Acetic Acid): Acetic acid serves a dual purpose. First, it assists in the enolization/deprotonation of the active methylene by acting as a proton shuttle. Second, and more importantly, it protonates the hemiaminal intermediate, converting the hydroxyl group into a superior leaving group (water) to drive the final irreversible dehydration step [3].

  • Solvent Dynamics (Absolute Ethanol): Ethanol is selected for its specific solubility profile. At reflux (78 °C), both starting materials and intermediates are highly soluble, ensuring homogeneous kinetics. However, the resulting Knoevenagel adducts—characterized by extended planarity and strong intermolecular π−π stacking—exhibit poor solubility in cold ethanol. This allows the reaction to be driven forward by Le Chatelier's principle as the product precipitates, enabling a self-purifying isolation process.

Mechanism A Pyrrolo[1,2-c]pyrimidine- 1-carbaldehyde D Iminium Ion (Activated Electrophile) A->D Catalyst Condensation B Active Methylene (e.g., Malononitrile) E Carbanion (Activated Nucleophile) B->E Deprotonation C Piperidine/AcOH Catalyst System C->D C->E F Aldol-type Adduct D->F Nucleophilic Attack E->F G Dehydration (-H2O) F->G Acid-promoted Elimination G->C Catalyst Regeneration H Target Olefin (Knoevenagel Adduct) G->H

Mechanistic pathway of the piperidine/AcOH-catalyzed Knoevenagel condensation.

Experimental Protocols

We provide two validated methodologies: a classical organocatalytic approach optimized for scale-up, and a green chemistry approach utilizing ionic liquids for enhanced reaction rates.

Protocol A: Classical Condensation in Ethanol

This protocol is a self-validating system; the visual cues (color changes and precipitation) directly correlate with reaction progress and product formation.

Reagents:

  • Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (1.0 equiv, 1.0 mmol, 146.15 mg)

  • Active Methylene Compound (e.g., Malononitrile) (1.1 equiv, 1.1 mmol)

  • Piperidine (0.1 equiv, 10 mol%, ~10 µL)

  • Glacial Acetic Acid (0.1 equiv, 10 mol%, ~6 µL)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend the pyrrolo[1,2-c]pyrimidine-1-carbaldehyde and the active methylene compound in 5.0 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine and glacial acetic acid sequentially via micropipette. Self-Validation Check: A slight deepening of the solution's color may be observed immediately upon base addition due to initial enolate formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C in an oil bath. Stir vigorously for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). Self-Validation Check: The reaction is complete when the starting aldehyde spot (UV active, typically pale) disappears, replaced by a highly fluorescent, lower-Rf product spot. The bulk solution will transition from pale yellow to a deep orange or red, confirming the extension of the π -conjugated system.

  • Workup & Isolation: Remove the flask from the heat and allow it to cool to room temperature, then transfer to an ice bath (0 °C) for 30 minutes. The product will precipitate as a microcrystalline solid.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove unreacted active methylene and catalyst residues.

  • Drying: Dry the solid in vacuo at 40 °C for 4 hours.

Protocol B: Green Chemistry Approach (Ionic Liquid Mediated)

For substrates prone to degradation at prolonged reflux, or to avoid volatile organic compounds (VOCs), the reaction can be performed in 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) [4]. The ionic liquid stabilizes the charged iminium and carbanion intermediates, accelerating the reaction.

  • Mix the aldehyde (1.0 mmol) and active methylene (1.0 mmol) in[BMIM][Br] (2.0 mL) containing piperidine (5 mol%).

  • Stir at 50 °C for 30–60 minutes.

  • Extract the product by washing the ionic liquid phase with cold diethyl ether or water (if the product is highly hydrophobic). The [BMIM][Br] can be dried and reused for up to 5 cycles without loss of activity.

Workflow S1 1. Reagent Preparation Aldehyde + Active Methylene (1:1.1 eq) S2 2. Solvent & Catalyst Absolute EtOH + Piperidine/AcOH (10 mol%) S1->S2 S3 3. Reaction Execution Reflux (78°C) for 2-4 hours S2->S3 S4 4. In-Process Control (IPC) TLC Monitoring (Hexane:EtOAc 7:3) S3->S4 S5 5. Workup & Isolation Cool to 0°C, Filter Precipitate S4->S5 S6 6. Purification Recrystallization or Flash Chromatography S5->S6

Step-by-step experimental workflow for the classical Knoevenagel condensation.

Quantitative Data & Substrate Scope

The choice of active methylene directly dictates the reaction kinetics and the final yield. The table below summarizes expected parameters when reacting with Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde under Protocol A conditions.

Active Methylene CompoundpKa (approx.)Reaction Time (h)Expected Yield (%)Product Characteristics
Malononitrile 11.11.5 - 2.088 - 95%Deep red crystals; highly fluorescent; precipitates readily at RT.
Ethyl Cyanoacetate 13.13.0 - 4.075 - 85%Orange powder; yields a mixture of E/Z isomers separable by column.
Meldrum's Acid 4.81.0 - 1.580 - 90%Yellow/Orange solid; requires strictly anhydrous conditions to prevent hydrolysis.
Barbituric Acid 4.02.0 - 3.070 - 80%Dark orange solid; best performed in aqueous ethanol due to solubility.

Analytical Characterization & Troubleshooting

Expected Spectral Signatures
  • 1H NMR (400 MHz, CDCl3/DMSO-d6): The most diagnostic signal is the newly formed vinylic proton, which typically appears as a sharp singlet in the highly deshielded region of δ 7.80 – 8.50 ppm, depending on the anisotropic effect of the specific EWGs. The pyrrolo[1,2-c]pyrimidine core protons will also shift downfield relative to the starting aldehyde due to the electron-withdrawing nature of the Knoevenagel adduct.

  • UV-Vis Spectroscopy: A significant bathochromic shift (red-shift) of 40–80 nm is expected. The starting aldehyde typically absorbs in the near-UV/violet region, whereas the dicyanovinyl adduct will absorb strongly in the visible region (450–550 nm).

Troubleshooting Common Issues
  • Bis-Addition (Michael Addition): If mass spectrometry (LC-MS) indicates a product with a mass corresponding to one aldehyde and two active methylene molecules, a subsequent Michael addition has occurred. Solution: Reduce the reaction time, lower the equivalents of the active methylene to exactly 1.0, and decrease the reaction temperature to 50 °C.

  • Incomplete Conversion: If TLC shows persistent starting material after 4 hours. Solution: The iminium intermediate may not be forming efficiently. Ensure the piperidine is fresh (not degraded by atmospheric CO2) and add an additional 5 mol% of the Piperidine/AcOH catalyst mixture.

References

  • Gualco, P., et al. (2024). "Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold." Organometallics. URL:[Link]

  • Halder, S., et al. (2023). "Synthesis of Multifused Pyrrolo[1,2-a]quinoline Systems by Tandem Aza-Michael–Aldol Reactions and Their Application to Molecular Sensing Studies." The Journal of Organic Chemistry. URL:[Link]

  • Kucukoz, B., et al. (2020). "Tuning Optical Properties of BODIPY Dyes by Pyrrole Conjugation for Photoacoustic Imaging." Advanced Functional Materials. URL:[Link]

  • Al Otaibi, A., et al. (2014). "The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles." RSC Advances, 4(38), 19806-19814. URL:[Link]

Application

Application Note: Protocols for Functionalizing the Aldehyde Group of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Methodologies Introduction & Mechanistic Rationale Pyrrolo[1,2-c]pyrim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Methodologies

Introduction & Mechanistic Rationale

Pyrrolo[1,2-c]pyrimidine is a privileged, electron-rich bicyclic heterocyclic scaffold frequently encountered in marine alkaloids such as variolin B and its synthetic analogs ()[1]. The functionalization of the C1-position via Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is a critical node in drug discovery workflows, enabling the rapid generation of chemical diversity for structure-activity relationship (SAR) studies ()[2].

Electronic Considerations: The pyrrolo[1,2-c]pyrimidine core features a bridgehead nitrogen that participates in the extended π-conjugation of the system ()[3]. This electron-donating capability slightly deactivates the C1-aldehyde compared to a standard benzaldehyde. Consequently, nucleophilic attack often requires optimized electrophilic activation (e.g., weak acid catalysis) or highly reactive nucleophiles to proceed efficiently.

ReactionPathways Aldehyde Pyrrolo[1,2-c]pyrimidine- 1-carbaldehyde Amine Reductive Amination (Amines) Aldehyde->Amine NaBH(OAc)3, Amine, DCE Alkene Wittig Olefination (Alkenes) Aldehyde->Alkene Phosphonium Ylide, Base, THF Condensation Condensation (Oximes/Hydrazones) Aldehyde->Condensation NH2-X, H+ cat., EtOH

Reaction pathways for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde functionalization.

Experimental Protocols & Causality
Protocol 1: Reductive Amination (Synthesis of Secondary/Tertiary Amines)

Objective: Construct amine-linked appendages crucial for kinase inhibitors or GPCR ligands.

Causality & Design: We utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium Borohydride ( NaBH4​ ). NaBH(OAc)3​ is exceptionally mild and selectively reduces the protonated iminium intermediate over the starting aldehyde, preventing premature reduction to the corresponding alcohol ()[4]. 1,2-Dichloroethane (DCE) is selected as the solvent because its higher boiling point allows for gentle heating if imine formation is sterically hindered, and it provides superior solubility for complex heterocyclic amines[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (1.0 equiv, typically 0.5 mmol) and the desired primary or secondary amine (1.2 equiv) in anhydrous DCE (0.2 M).

  • Activation: If the amine is weakly basic or sterically hindered, add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 1–2 hours.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 5 minutes to control any mild exotherm. Stir the heterogeneous mixture at room temperature for 4–12 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. Look for the disappearance of the aldehyde mass and the emergence of the product mass. On TLC, the highly fluorescent starting material spot should vanish.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid and destroy unreacted hydride. Extract with Dichloromethane (DCM) ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically using a DCM/MeOH gradient).

Workflow Prep 1. Preparation Dry Solvent & Reagents Imine 2. Imine Formation Stir 1-2h at RT Prep->Imine Reduction 3. Reduction Add NaBH(OAc)3 Imine->Reduction Quench 4. Quench & Extract NaHCO3 / DCM Reduction->Quench Purify 5. Purification Chromatography Quench->Purify

Step-by-step workflow for the reductive amination protocol.

Protocol 2: Wittig Olefination (Carbon Framework Extension)

Objective: Extend the carbon skeleton to form alkene-linked derivatives.

Causality & Design: Because the C1-aldehyde is slightly deactivated by the electron-rich pyrrolopyrimidine core, highly reactive ylides are required. Strong, non-nucleophilic bases like Potassium tert-butoxide ( KOtBu ) or Sodium Hydride ( NaH ) are used to ensure complete deprotonation of the phosphonium salt. Anhydrous THF is critical to prevent premature quenching of the ylide.

Step-by-Step Methodology:

  • Ylide Generation: Suspend the alkyltriphenylphosphonium halide (1.2 equiv) in anhydrous THF (0.1 M) at 0 °C under argon. Add KOtBu (1.2 equiv) dropwise. The solution will typically turn a vibrant yellow/orange, indicating ylide formation. Stir for 30 minutes.

  • Coupling: Dissolve Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–8 hours.

  • Workup: Quench with distilled water. Extract with Ethyl Acetate (EtOAc) ( 3×15 mL). Dry the organic phase over MgSO4​ and concentrate.

  • Purification: Remove the triphenylphosphine oxide byproduct by triturating the crude mixture in cold diethyl ether, filtering, and subjecting the filtrate to flash chromatography (Hexanes/EtOAc).

Protocol 3: Oxime/Hydrazone Condensation

Objective: Create stable imine-type linkages or precursors for further heterocyclization.

Causality & Design: The reaction with hydroxylamine or hydrazine derivatives is highly efficient but requires a proton shuttle. Using the hydrochloride salt of the nucleophile alongside a mild base (Pyridine or Sodium Acetate) buffers the reaction, providing the exact pH (~4.5–5.5) needed to protonate the aldehyde oxygen without fully protonating the attacking nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: Combine the aldehyde (1.0 equiv) and Hydroxylamine hydrochloride (or substituted hydrazine) (1.5 equiv) in absolute Ethanol (0.2 M).

  • Buffering: Add Pyridine (1.5 equiv) or anhydrous Sodium Acetate (1.5 equiv).

  • Heating: Reflux the mixture at 80 °C for 1–3 hours.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between water and EtOAc. Extract, dry, and concentrate to yield the product, which often requires minimal to no chromatographic purification.

Quantitative Data Summary

The following table synthesizes expected yields, reaction times, and key analytical markers for self-validating your experimental success.

TransformationTarget Functional GroupReagents & SolventsTypical Reaction TimeExpected YieldKey Analytical Marker (¹H NMR / LC-MS)
Reductive Amination Secondary / Tertiary AmineAmine, NaBH(OAc)3​ , DCE4–12 h75–90%Loss of aldehyde peak (~9.5–10.0 ppm); +Mass shift
Wittig Olefination Alkene (E/Z mixture) R-CH=PPh3​ , Base, THF4–8 h60–85%Appearance of vinylic protons (6.0–7.5 ppm)
Condensation Oxime / Hydrazone NH2​OH⋅HCl or NH2​NHR , EtOH1–3 h85–95%Broad OH/NH peak (~11.0 ppm); +15 Da (for Oxime)
References
  • Application of Selective Palladium-Mediated Functionalization of the Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine Heterocyclic System for the Total Synthesis of Variolin B and Deoxyvariolin B. ResearchGate.

  • Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate.

  • Improved Synthesis of Pyrrolo[1,2-c]pyrimidine and Derivatives. Tetrahedron Letters.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

Sources

Method

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde in heterocyclic combinatorial chemistry

Application Note: Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde as a Privileged Scaffold in Heterocyclic Combinatorial Chemistry Executive Summary The exploration of novel chemical space is a foundational pillar of modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde as a Privileged Scaffold in Heterocyclic Combinatorial Chemistry

Executive Summary

The exploration of novel chemical space is a foundational pillar of modern drug discovery. Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS: 251102-36-0) has emerged as a highly valuable, commercially available building block for combinatorial chemistry[1]. Featuring a fused N-bridgehead bicyclic system, this scaffold mimics the electronic distribution of endogenous purines and pyrimidines while offering an orthogonal, highly reactive aldehyde handle. This application note details the structural rationale, biological significance, and validated high-throughput protocols for leveraging this molecule in the generation of diverse, drug-like libraries.

Structural Rationale & Chemical Space

The pyrrolo[1,2-c]pyrimidine core is an N-bridgehead heterocycle characterized by an electron-rich pyrrole fused to an electron-deficient pyrimidine[2]. This push-pull electronic system lowers the Highest Occupied Molecular Orbital (HOMO) compared to its indolizine isosteres, enhancing the scaffold's stability against oxidative degradation.

The strategic placement of the carbaldehyde group at the C1 position is critical. Because it is highly conjugated with the aromatic system, the aldehyde is exceptionally electrophilic. This makes it an ideal substrate for multicomponent reactions (MCRs), such as the Ugi four-component reaction (U-4CR) or Knoevenagel condensations. By utilizing MCRs, chemists can introduce multiple points of diversity in a single operational step, maximizing atom economy and minimizing purification bottlenecks[2].

Biological Significance: The PI3Kα Paradigm

Derivatives of the pyrrolo[1,2-c]pyrimidine scaffold have demonstrated profound biological activity, particularly as central nervous system (CNS) agents[3] and kinase inhibitors. Most notably, when functionalized with morpholine moieties, condensed pyrrolo[1,2-c]pyrimidines act as highly potent and selective inhibitors of Phosphatidylinositol 3-kinase alpha (PI3Kα)[4].

In oncology, the over-expression of the p110α catalytic subunit of PI3K is a major driver of tumor survival and proliferation, particularly in cervical cancers. Pyrrolo[1,2-c]pyrimidine derivatives bind effectively to the ATP-binding hinge region of PI3Kα, interrupting the downstream Akt/mTOR signaling cascade and inducing apoptosis[4].

PI3K_Pathway Inhibitor Pyrrolo[1,2-c]pyrimidine Derivatives PI3K PI3Kα (p110α) Inhibitor->PI3K Inhibits Hinge Region PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Activates mTOR mTOR / Cell Survival Akt->mTOR Promotes Tumor Survival

Caption: Mechanism of PI3Kα inhibition by pyrrolo[1,2-c]pyrimidine derivatives in cancer cells.

Combinatorial Workflows & High-Throughput Strategies

To translate the pyrrolo[1,2-c]pyrimidine-1-carbaldehyde scaffold into a screening library, microwave-assisted multicomponent reactions are highly recommended. Microwave irradiation accelerates imine formation and subsequent nucleophilic attacks, reducing reaction times from days to minutes—a critical requirement for high-throughput combinatorial synthesis[5].

Combinatorial_Workflow Aldehyde Pyrrolo[1,2-c]pyrimidine -1-carbaldehyde Ugi Microwave-Assisted Ugi 4-Component Reaction Aldehyde->Ugi Amine Primary Amines (Diversity 1) Amine->Ugi Acid Carboxylic Acids (Diversity 2) Acid->Ugi Isocyanide Isocyanides (Diversity 3) Isocyanide->Ugi Library Pyrrolo[1,2-c]pyrimidine Peptidomimetic Library Ugi->Library Rapid Assembly HTS High-Throughput Screening (PI3Kα Assay) Library->HTS Hit Identification

Caption: Ugi 4-component combinatorial workflow utilizing pyrrolo[1,2-c]pyrimidine-1-carbaldehyde.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Ugi Four-Component Reaction (U-4CR) Array

Causality & Rationale: The U-4CR allows for the rapid assembly of peptidomimetic libraries. Imine formation is often the rate-limiting step and is prone to side reactions (e.g., the Passerini reaction) if the carboxylic acid and isocyanide are added prematurely. Pre-stirring the aldehyde and amine ensures complete imine conversion, maximizing the yield of the desired Ugi product. Microwave irradiation is utilized to overcome the activation energy barrier of the final Mumm rearrangement.

Step-by-Step Methodology:

  • Imine Formation: In a 10 mL microwave vial, dissolve Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (0.5 mmol) and a selected primary amine (0.5 mmol) in anhydrous methanol (3.0 mL).

  • Pre-activation: Stir the mixture at room temperature for 30 minutes.

  • Self-Validation Step 1: Withdraw a 5 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Proceed only when the [M+H]+ peak of the intermediate imine accounts for >90% of the UV trace, confirming the absence of unreacted aldehyde.

  • Component Addition: Add the selected carboxylic acid (0.5 mmol) followed by the isocyanide (0.5 mmol) to the vial. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 100 °C for 15 minutes (Dynamic power mode, max 150 W)[5].

  • Self-Validation Step 2: Cool the vial to room temperature. A color change (typically to deep yellow/orange) indicates successful condensation. Verify the mass of the Ugi product via LC-MS.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue via automated preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the library member.

Protocol B: High-Throughput Knoevenagel Condensation

Causality & Rationale: Condensing the 1-carbaldehyde with active methylene compounds (e.g., malononitrile) generates highly conjugated, planar systems. These derivatives are useful for creating extended aromatic systems or fluorescent probes. Ethanol is chosen as a green solvent, and piperidine acts as a mild base catalyst to generate the enolate without degrading the sensitive heterocyclic core.

Step-by-Step Methodology:

  • Reaction Setup: In a 20 mL scintillation vial, dissolve Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (5.0 mL).

  • Catalysis: Add piperidine (0.1 mmol, 10 mol%) dropwise to the stirring solution.

  • Incubation: Stir the mixture at 60 °C using a reaction block for 2 hours.

  • Self-Validation Step: The reaction is self-indicating; the highly conjugated product will precipitate out of the hot ethanol solution. Confirm completion by spotting the supernatant on a TLC plate (Hexane:EtOAc 1:1). The UV-active spot corresponding to the starting aldehyde ( Rf​≈0.6 ) should be completely absent.

  • Isolation: Cool the vial in an ice bath for 15 minutes to maximize precipitation. Filter the solid under a vacuum, wash with ice-cold ethanol (2 × 2 mL), and dry under a high vacuum to yield the pure conjugated derivative.

Quantitative Benchmarks

The following table summarizes the biological efficacy of functionalized pyrrolo[1,2-c]pyrimidine derivatives synthesized via combinatorial approaches, specifically highlighting their role as PI3Kα inhibitors in oncology[4].

Compound Series (Derived from Core)Target KinaseInhibitory Activity (IC50, nM)HeLa Cytotoxicity (IC50, µM)Key Structural Feature
Morpholino-pyrimidopyrrolopyrimidinonesPI3Kα (p110α)0.1 – 7.70.21 – 1.99Morpholine hinge-binder
Morpholino-pyridopyrrolopyrimidine-2-carbonitrilesPI3Kα (p110α)0.1 – 7.70.21 – 1.99Carbonitrile substituent

Data derived from the biological evaluation of condensed pyrrolo[1,2-c]pyrimidines featuring a morpholine moiety[4].

References

  • [2] Efficient One-Pot, Three-Component Synthesis of a Library of Pyrrolo[1,2-c]pyrimidine Derivatives. ACS Combinatorial Science. Available at:[Link]

  • [5] Fast and green one-pot multicomponent synthesis of a library of pyrrolo [1,2-c] pyrimidines under microwave irradiation. PubMed (Combinatorial Chemistry & High Throughput Screening). Available at: [Link]

  • [4] Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors. PubMed (European Journal of Medicinal Chemistry). Available at:[Link]

  • [3] Synthesis of pyrrolo[1,2-c]pyrimidines in flow. Organic & Biomolecular Chemistry - RSC Publishing. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Yield Optimization

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers and drug development professionals experiencing bottlenecks in the synthesis and regioselective formylation of the pyrrolo[1,2-c]p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers and drug development professionals experiencing bottlenecks in the synthesis and regioselective formylation of the pyrrolo[1,2-c]pyrimidine scaffold. Below, you will find mechanistic troubleshooting guides, a self-validating standard operating procedure (SOP), and frequently asked questions (FAQs) to optimize your reaction yields.

Module 1: Diagnostic Overview & The Regioselectivity Trap

One of the most common issues reported by scientists is poor yield or incorrect isomer formation when attempting to synthesize Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde using standard formylation conditions (e.g., Vilsmeier-Haack).

The Causality of Failure: The pyrrolo[1,2-c]pyrimidine core is an electron-rich fused bicyclic system, but the electron density is not distributed evenly. Theoretical calculations and experimental evidence demonstrate that the C-5 and C-7 positions hold the highest electron density, while the C-1 position possesses the lowest electronic density [1][1].

Because the Vilsmeier-Haack reaction operates via Electrophilic Aromatic Substitution (EAS), the electrophilic iminium ion will naturally attack the electron-rich C-5 or C-7 positions. To successfully achieve C-1 formylation, you must abandon EAS and instead exploit the electron deficiency at C-1 via directed metalation (nucleophilic deprotonation) followed by an electrophilic quench.

Workflow Visualization: Regioselective Formylation Pathways

G A Pyrrolo[1,2-c]pyrimidine B Vilsmeier-Haack (POCl3, DMF) A->B EAS D Directed Metalation (LiTMP, -78°C) A->D C-H Deprotonation C C-5 / C-7 Carbaldehyde (Off-Target) B->C Major Product E 1-Lithio Intermediate D->E F Electrophilic Quench (DMF) E->F G Pyrrolo[1,2-c]pyrimidine- 1-carbaldehyde F->G Formylation

Reaction pathway comparing EAS vs. Directed Metalation for regioselective formylation.

Module 2: Standard Operating Procedure (SOP) - Directed Lithiation-Formylation

To bypass the regioselectivity issues of EAS, utilize the following self-validating protocol for the C-1 formylation of the pre-synthesized pyrrolo[1,2-c]pyrimidine core.

Objective: Quantitative conversion to Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde. Reagents: Pyrrolo[1,2-c]pyrimidine (1.0 eq), Lithium tetramethylpiperidide (LiTMP) (1.1 eq), Anhydrous DMF (1.5 eq), Anhydrous THF.

  • Step 1: System Preparation Flame-dry a Schlenk flask under argon. Add anhydrous THF and the pyrrolo[1,2-c]pyrimidine core, then cool the system to -78 °C. Causality: The pyrrolo[1,2-c]pyrimidine core is oxidatively labile [3][2]. Strict cryogenic and inert conditions prevent oxidative degradation and ring-opening side reactions.

  • Step 2: Base Addition Add LiTMP (1.1 eq) dropwise over 15 minutes. Causality: Using a sterically hindered, non-nucleophilic base like LiTMP instead of standard n-BuLi prevents unwanted nucleophilic addition at the highly electron-deficient C-1 position (which would form a 1-alkyl-1,2-dihydro adduct), ensuring selective deprotonation [1][1].

  • Step 3: Self-Validation (Lithiation Check) After 30 minutes of stirring at -78 °C, extract a 50 µL aliquot and quench it directly into MeOD. Analyze immediately via LC-MS or 1H-NMR. Causality: This validates quantitative lithiation by observing the disappearance of the C-1 proton and the incorporation of deuterium. Do not proceed to the quench step until >95% lithiation is confirmed to prevent reagent waste.

  • Step 4: Electrophilic Quench Add anhydrous DMF (1.5 eq) dropwise at -78 °C. Stir for 1 hour, then slowly allow the reaction to warm to room temperature.

  • Step 5: Workup Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the pure 1-carbaldehyde.

Module 3: Troubleshooting FAQs

Q: I am experiencing abysmal yields (<1%) when synthesizing the parent pyrrolo[1,2-c]pyrimidine core using the Rapoport method. How can I resolve this before formylation? A: The original 7-step Rapoport synthesis relies on the cyclization of 3-(4-pyrimidyl)-1-propanol and is notoriously inefficient. We highly recommend switching to the cyclocondensation of pyrrole-2-carboxaldehyde with tosylmethyl isocyanide (TOSMIC). This two-step sequence (condensation followed by desulfonylation with sodium amalgam) improves the overall yield of the core to ~40% [2][3].

Q: Can I use ethyl isocyanoacetate instead of TOSMIC for the core synthesis? A: Yes, but it generally results in lower yields and requires additional synthetic steps. Condensation with ethyl isocyanoacetate yields the 3-ethoxycarbonyl derivative, which requires subsequent hydrolysis and thermal decarboxylation to yield the unsubstituted core [3][2]. The TOSMIC route is more direct.

Q: During the lithiation step, my reaction mixture turns black and I observe significant decomposition. What is going wrong? A: This is a classic sign of localized heating during base addition or the presence of trace moisture. Ensure your THF is freshly distilled or passed through an activated alumina solvent system. Furthermore, ensure the dropwise addition of LiTMP is slow enough that the internal temperature never rises above -70 °C.

Module 4: Quantitative Yield Analysis

The table below summarizes the expected yields and mechanistic pathways for both the core synthesis and the formylation steps, allowing for easy comparison of optimization strategies.

Synthesis PhaseStrategy / ReagentsTarget PositionTypical Yield (%)Mechanistic Pathway
Core Synthesis Rapoport RouteN/A< 1%Intramolecular Cyclization
Core Synthesis TOSMIC RouteN/A~ 40%Cyclocondensation / Desulfonylation
Formylation Vilsmeier-Haack (POCl₃, DMF)C-5 / C-760 - 65%Electrophilic Aromatic Substitution
Formylation Directed Lithiation (LiTMP, DMF)C-170 - 85%C-H Metalation / Electrophilic Quench

References

  • Minguez, J. M., et al. "Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides." The Journal of Organic Chemistry (1999). URL:[Link]

  • Minguez, J. M., et al. "Improved synthesis of pyrrolo[1,2-c]pyrimidine and derivatives." Tetrahedron Letters (1996). URL:[Link]

  • Narayan, E., et al. "SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES." ResearchGate (2020). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the significant formulation challenges associated wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the significant formulation challenges associated with Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde. This guide bypasses generic advice, focusing instead on the specific physicochemical barriers of fused pyrimidine heterocycles and providing self-validating, step-by-step methodologies to ensure reliable data in your biological assays.

Part 1: Root Cause Analysis (FAQ)

Q1: Why does Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde precipitate so readily in standard aqueous biological buffers? A1: The low aqueous solubility of pyrrolo-fused pyrimidines is driven by their inherent physicochemical properties. The planar, symmetrical nature of the pyrrolo[1,2-c]pyrimidine bicyclic core promotes strong intermolecular π-π stacking, which results in a high crystal lattice energy[1]. Water molecules cannot easily disrupt this tightly packed lattice. Furthermore, while the 1-carbaldehyde group provides some polarity, the overall molecule lacks highly hydrophilic or readily ionizable functional groups that would otherwise facilitate dissolution[2].

Q2: Can I improve solubility simply by adjusting the pH of my assay buffer? A2: No. Unlike basic pyrimidines that can be protonated in acidic media to form soluble salts, Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde lacks a strongly basic nitrogen. The electron-withdrawing nature of the aldehyde group and the delocalization of electrons across the pyrrolo-pyrimidine system significantly lower the pKa of the ring nitrogens. Therefore, pH adjustment is generally ineffective for this specific compound[1].

Q3: Are there any specific buffer incompatibilities I should be aware of? A3: Critical Warning: You must avoid primary amine-containing buffers (e.g., Tris, Glycine, or naturally occurring amino acid supplements). The 1-carbaldehyde moiety is highly reactive and will undergo Schiff base condensation with primary amines. This will lead to the chemical degradation of your compound, giving the false illusion of solubilization while actually destroying your active pharmaceutical ingredient (API).

Part 2: Solubilization Strategies & Quantitative Data

To overcome the lattice energy and lipophilicity barriers, formulation strategies must focus on either masking the hydrophobic core or disrupting the crystalline state[2]. Below is a quantitative comparison of the most effective strategies for pyrimidine derivatives.

Table 1: Comparison of Solubilization Strategies for Pyrrolo-Pyrimidine Derivatives
StrategyMechanism of ActionExpected Solubility IncreasePrimary Assay ApplicationLimitations & Considerations
Co-solvents (DMSO/PEG 400) Reduces the dielectric constant and polarity of the aqueous medium[2].5x - 10xEarly in vitro biochemical screening.DMSO toxicity in cell-based assays if final concentration exceeds 1% v/v[2].
HP-β-CD Complexation Encapsulates the hydrophobic core within a lipophilic cyclodextrin cavity[1].10x - 50xIn vitro cell assays & in vivo PK studies.Requires excess CD; potential competitive binding interference with assay targets[3].
Amorphous Solid Dispersions (ASD) Traps the drug in a high-energy amorphous state within a hydrophilic polymer matrix[4].>100xHigh-throughput screening & in vivo efficacy.Complex preparation; requires careful polymer screening to prevent recrystallization[4].

Part 3: Troubleshooting Workflow

Workflow Start Precipitation of Pyrrolo[1,2-c] pyrimidine-1-carbaldehyde Analyze Analyze Physicochemical Properties (High Lattice Energy, Low pKa) Start->Analyze Cosolvent Screen Co-solvents (DMSO, PEG 400) Analyze->Cosolvent Step 1 Cyclodextrin HP-β-CD Inclusion Complexation Cosolvent->Cyclodextrin If precipitation persists or toxicity observed Success Stable Aqueous Solution Ready for Assay Cosolvent->Success If <=1% DMSO is tolerated ASD Amorphous Solid Dispersion (Polymer Matrix) Cyclodextrin->ASD If kinetic solubility limit is reached Cyclodextrin->Success If complex is stable ASD->Success If supersaturation is maintained Fail Review Target Concentration or Assay Parameters ASD->Fail If recrystallization occurs

Workflow for troubleshooting Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde solubilization.

Part 4: Self-Validating Experimental Protocols

Do not just follow these steps blindly; observe the validation checkpoints to ensure the physical chemistry is working in your favor.

Protocol 1: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: HP-β-CD provides a hydrophobic internal cavity that shields the planar pyrrolo[1,2-c]pyrimidine core from water, while its hydroxyl-rich exterior ensures high aqueous solubility[1].

  • Solvent Preparation: Prepare a 20% (w/v) HP-β-CD solution in a non-amine aqueous buffer (e.g., PBS, pH 7.4).

  • Excess Addition: Add Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde powder in massive excess (e.g., 5 mg/mL) to the cyclodextrin solution. Causality: You must add excess solid to ensure the system reaches thermodynamic saturation, forcing the equilibrium toward complexation[1].

  • Equilibration: Sonicate the mixture for 15 minutes to break up macroscopic aggregates, then stir vigorously on a magnetic stir plate at room temperature for 48 hours.

    • Self-Validation Checkpoint: The suspension must remain cloudy after 48 hours. If it turns completely clear, you have not reached the kinetic solubility limit and must add more API powder.

  • Separation: Filter the suspension through a 0.22 µm PVDF syringe filter (avoid Nylon, which may bind the compound) to remove undissolved crystals[1].

  • Quantification: Quantify the dissolved compound in the clear filtrate using HPLC-UV against a standard curve prepared in 100% DMSO.

Protocol 2: Miniaturized Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: Converting the crystalline compound to an amorphous state eliminates the high lattice energy barrier. Dispersing it in a hydrophilic polymer (like PVP or HPMC) prevents the high-energy amorphous drug from rapidly recrystallizing upon exposure to water[4].

  • Co-dissolution: Dissolve Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde and the selected hydrophilic polymer (e.g., PVP-K30) at a 1:5 (w/w) ratio in a volatile common solvent (e.g., a 1:1 mixture of Ethanol and Dichloromethane)[2]. Ensure the solution is visually clear.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure. Causality: Rapid evaporation "freezes" the drug in its amorphous state before it has time to form a crystal lattice.

  • Drying: Place the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual toxic organic solvents[2].

  • Resuspension: Add the required volume of your target aqueous assay buffer to the dried ASD film and vortex gently to create a supersaturated solution.

  • Validation: Analyze the resulting solution via Dynamic Light Scattering (DLS) over your intended assay timeframe (e.g., 0, 4, and 24 hours).

    • Self-Validation Checkpoint: The DLS readout must show an absence of sub-visible particles (>1 µm). If large particle sizes begin to emerge over time, the polymer is failing to maintain supersaturation, and a different polymer matrix must be screened[4].

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: ACS Medicinal Chemistry Letters URL
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives Source: Benchchem URL
  • Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines Source: Benchchem URL
  • Solubilization techniques used for poorly water-soluble drugs Source: PMC - NIH URL

Sources

Troubleshooting

Technical Support Center: Stabilization and Storage of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

Welcome to the technical support and troubleshooting guide for handling Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde . This compound presents a unique stabilization challenge due to the synergistic vulnerabilities of its func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for handling Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde . This compound presents a unique stabilization challenge due to the synergistic vulnerabilities of its functional groups.

The pyrrolo[1,2-c]pyrimidine core is an N-bridgehead heterocyclic system characterized by relatively low aromaticity, making it highly reactive and susceptible to anodic oxidation (readily forming radical-cations)[1]. When coupled with an aldehyde moiety—which inherently undergoes auto-oxidation via radical chain reactions to form peroxy acids and subsequently carboxylic acids[2]—the molecule demands rigorous environmental controls during long-term storage.

Part 1: Troubleshooting & FAQs

Q1: Why does my sample degrade into a carboxylic acid even in a tightly closed vial? A1: Standard screw-cap vials trap atmospheric oxygen in the headspace. Aldehyde auto-oxidation is a radical chain reaction initiated by trace oxygen, UV light, or transition metals[2]. Once an acyl radical forms, it reacts with headspace O₂ to create a peroxy acid, which then oxidizes another aldehyde molecule. Because the electron-rich pyrrolopyrimidine core stabilizes radical intermediates[1], this propagation step is severely accelerated.

Q2: What is the optimal antioxidant strategy, and how does it work? A2: Butylated hydroxytoluene (BHT) at a starting concentration of 0.05% (w/w) is the industry standard for aldehyde stabilization[2]. BHT acts as a sacrificial radical scavenger, quenching acyl and peroxy radicals before they can propagate the chain reaction. However, BHT itself is only stable under inert atmospheres; in the presence of oxygen, it can oxidize to form harmful peroxides[3]. Therefore, BHT must be used in conjunction with strict inert gas blanketing.

Q3: Can I store the compound as a stock solution to minimize handling? A3: Long-term storage in solution is strongly discouraged. Common laboratory solvents (especially ethers like THF or dioxane) degrade over time to form peroxides, which rapidly accelerate the oxidation of the aldehyde[2]. If solution storage is unavoidable for short-term workflows, use anhydrous, degassed aprotic solvents (e.g., acetonitrile) under an argon blanket.

Q4: How can I analytically verify that oxidation has occurred? A4: Implement a routine validation check using LC-MS and FT-IR. On LC-MS, look for an M+16 mass shift corresponding to the carboxylic acid derivative[2]. On FT-IR, degradation is marked by the appearance of a broad O-H stretch between 2500–3300 cm⁻¹ and a shift in the carbonyl (C=O) stretch[2].

Part 2: Mechanistic Visualization

The following diagram illustrates the causality of the auto-oxidation cascade and the precise intervention point of BHT.

OxidationMechanism A Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (Intact) B Initiation: O2 / Light / Trace Metals A->B Exposure C Acyl Radical Formation (R-C•=O) B->C H-abstraction D Peroxy Acid Intermediate (R-C(=O)OO•) C->D + O2 E Pyrrolo[1,2-c]pyrimidine-1-carboxylic acid (Degraded) D->E + R-CHO F BHT Intervention (Radical Scavenging) F->C Quenches F->D Quenches

Mechanistic pathway of aldehyde auto-oxidation and radical scavenging by BHT.

Part 3: Quantitative Data & Analytical Markers

To ensure a self-validating workflow, compare your storage conditions against the expected shelf-life benchmarks and use the analytical markers to verify compound integrity.

Table 1: Quantitative Comparison of Storage Conditions

AtmosphereAdditiveTemperatureExpected Shelf-Life (Purity >98%)
Air (Ambient)None25°C< 1 Week
Air (Ambient)None-20°C2-4 Weeks
Argon (Inert)None-20°C3-6 Months
Argon (Inert) 0.05% BHT -20°C > 12 Months

Table 2: Analytical Markers for Degradation Validation

Analytical TechniqueIntact Aldehyde MarkerOxidized Carboxylic Acid Marker
LC-MS Base Mass (M)Mass Shift (M+16)
FT-IR Sharp C=O stretch (~1700 cm⁻¹)Broad O-H stretch (2500-3300 cm⁻¹)
¹H-NMR Aldehyde proton (~9.5-10.5 ppm)Disappearance of aldehyde proton, broad COOH peak

Part 4: Standard Operating Procedure (SOP)

Protocol: Self-Validating Inert Storage Workflow

Objective: To prepare, aliquot, and hermetically seal the aldehyde to guarantee >12 months of stability, incorporating built-in analytical checkpoints.

Materials Required:

  • Schlenk line or Argon-filled glovebox.

  • Amber glass vials (to prevent photo-initiation).

  • PTFE-faced rubber liners and crown caps (e.g., Sure/Seal™ system).

  • Butylated hydroxytoluene (BHT), ≥99% purity.

Step-by-Step Methodology:

  • Antioxidant Doping: Immediately following purification (e.g., flash chromatography), dissolve the Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde in a minimal amount of volatile, degassed solvent (e.g., Dichloromethane). Add BHT to achieve a final concentration of 0.05% (w/w) relative to the aldehyde mass[2].

  • Aliquoting: Divide the solution into single-use amber glass vials. Causality: This prevents repeated freeze-thaw cycles and eliminates repeated exposure to atmospheric oxygen during future sampling.

  • Solvent Removal & Purging: Place the vials on a Schlenk line. Carefully evaporate the solvent under reduced pressure. Once dry, backfill the manifold with high-purity Argon. Repeat the vacuum-argon cycle at least three times to ensure complete removal of headspace oxygen.

  • Hermetic Sealing: While under a positive pressure of Argon, seal the vials using a PTFE-faced rubber liner and crimp a crown cap over it. Causality: The PTFE face ensures chemical compatibility, while the rubber backing reseals after syringe punctures, preventing the inflow of moist air.

  • Storage & Validation: Store the sealed vials at -20°C.

    • Self-Validation Check: At T=0, and subsequently every 6 months, withdraw a 1 mg sample using an Argon-purged syringe. Analyze via LC-MS. If the M+16 peak exceeds 1% relative abundance, the batch has been compromised and requires re-purification.

StorageWorkflow S1 1. Purify (Distillation) S2 2. Add BHT (0.05% w/w) S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Argon Purge (Schlenk) S3->S4 S5 5. Seal with PTFE Septum S4->S5 S6 6. Store at -20°C S5->S6

Step-by-step workflow for the long-term inert storage of sensitive aldehydes.

References

  • Synthesis and Electrochemical Characterization of Substituted Pyrrolo[1,2-c]pyrimidine Carboxylates. BCH. URL: [Link]

  • Oxidation characteristics and thermal stability of Butylated hydroxytoluene. Arabian Journal of Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperatures for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Derivatives

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical thermal parameters required for the successful synthesis and func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical thermal parameters required for the successful synthesis and functionalization of pyrrolo[1,2-c]pyrimidine-1-carbaldehyde derivatives.

The pyrrolo[1,2-c]pyrimidine scaffold is a highly valuable, electron-rich N-bridgehead heterocyclic core used extensively in drug development. However, constructing this core and directing formylation to yield specific carbaldehyde derivatives requires precise thermodynamic and kinetic control. Deviations in temperature often lead to isocyanide polymerization, poly-formylation, or ring degradation.

Synthetic Workflow & Thermal Checkpoints

The following diagram illustrates the validated pathways for synthesizing the pyrrolo[1,2-c]pyrimidine core and its subsequent formylation, highlighting the critical temperature zones for each methodology.

G Start Pyrrole-2-carboxaldehyde Derivatives Batch Batch Cyclocondensation (TOSMIC, DBU) Start->Batch 20-25 °C (Thermal Control) Flow Continuous Flow Synthesis (Ethyl isocyanoacetate, Piperidine) Start->Flow 85 °C (Superheated DCM) Core Pyrrolo[1,2-c]pyrimidine Core Batch->Core Desulfonylation (Na/Hg) Flow->Core Telescoped VH Vilsmeier-Haack Formylation (POCl3, DMF) Core->VH 0 °C to RT (Electrophilic Substitution) Product Pyrrolo[1,2-c]pyrimidine- 1-carbaldehyde Derivatives VH->Product Basic Quench

Fig 1. Temperature-dependent synthetic workflows for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde.

Troubleshooting & FAQs

Q1: Why do I get low yields and tarry mixtures during the batch cyclocondensation of pyrrole-2-carboxaldehyde with TOSMIC when I heat the reaction to accelerate it? Causality & Solution: Tosylmethyl isocyanide (TOSMIC) is highly sensitive to thermal degradation. The base-catalyzed (e.g., DBU) cycloaddition is inherently exothermic. When external heat is applied, the activation energy for isocyanide polymerization is surpassed, leading to complex, tarry side products rather than the desired cyclization[1]. Action: Maintain the reaction strictly at room temperature (20–25 °C) under an inert argon atmosphere. The reaction is kinetically favored at this temperature and will reach completion in 2–5 hours without thermal forcing.

Q2: We are transitioning to continuous flow chemistry to scale up the core synthesis. How can we optimize the temperature without degrading the isocyanoacetate? Causality & Solution: In a batch reactor, heating isocyanoacetates leads to degradation due to poor heat dissipation. However, continuous flow microreactors possess a massive surface-area-to-volume ratio, allowing for rapid, safe superheating. By pressurizing the system, you can superheat dichloromethane (DCM) well above its boiling point. Reacting ethyl isocyanoacetate with pyrrole-2-carboxaldehyde and piperidine at 85 °C in flow provides the exact thermal energy required to drive the cyclocondensation rapidly (overcoming the activation barrier) while the short residence time prevents side-product formation[2]. Action: Set the flow reactor coil to 85 °C with a precise residence time of 26 minutes.

Q3: During the Vilsmeier-Haack formylation to yield the carbaldehyde derivative, my reaction stalls at 50% conversion or yields poly-formylated junk. How should I profile the temperature? Causality & Solution: The Vilsmeier reagent (chloromethyleniminium ion) is an aggressively reactive electrophile. If the reagents (POCl3 and DMF) are mixed at room temperature, the exothermic formation of the active species can cause immediate decomposition. Furthermore, the pyrrolo[1,2-c]pyrimidine core is highly electron-rich at the C-5, C-6, and C-7 positions[3]. Adding the substrate at room temperature leads to uncontrolled, unselective electrophilic aromatic substitution. Action: Generate the Vilsmeier reagent at 0 °C. Introduce the pyrrolo[1,2-c]pyrimidine core at 0 °C to ensure uniform mixing, then slowly remove the ice bath and allow the system to warm to ambient temperature (20–25 °C) for 3–4 hours[4]. Do not reflux unless the core is heavily deactivated by electron-withdrawing groups.

Quantitative Data Summary

The following table summarizes the validated thermodynamic parameters for the key methodologies discussed.

Reaction StepMethodologyReagents & SolventsOptimal Temp (°C)Time / ResidenceExpected Yield
Core Synthesis Batch CyclocondensationTOSMIC, DBU, THF20–25 °C2–5 h71–82%
Core Synthesis Continuous FlowEthyl isocyanoacetate, Piperidine, DCM85 °C26 min>70%
Formylation Vilsmeier-Haack (Batch)POCl 3​ , DMF, CHCl 3​ 0 °C → 25 °C3–4 h60–63%
Self-Validating Experimental Protocols
Protocol A: Continuous Flow Synthesis of the Pyrrolo[1,2-c]pyrimidine Core

This protocol utilizes thermal superheating in a pressurized microreactor to safely accelerate cyclocondensation.

  • System Preparation: Equip a continuous flow reactor with a high-pressure PFA (perfluoroalkoxy) coil. Set the system back-pressure regulator to 100 psi to allow for solvent superheating.

  • Reagent Stream A: Prepare a 0.25 M solution of ethyl isocyanoacetate in anhydrous dichloromethane (DCM).

  • Reagent Stream B: Prepare a solution containing pyrrole-2-carboxaldehyde (1.0 equiv, 0.25 M) and piperidine (6.0 equiv) in anhydrous DCM.

  • Thermal Equilibration: Set the reactor coil temperature to precisely 85 °C and allow the system to thermally equilibrate using pure DCM.

  • Execution: Pump Stream A and Stream B into a T-mixer leading into the heated coil. Adjust the flow rates to achieve a residence time of exactly 26 minutes[2].

  • Validation & Workup: Collect the output stream in a flask cooled to 0 °C. Monitor the output by TLC (Hexane/EtOAc 7:3); the complete absence of the pyrrole-2-carboxaldehyde spot validates the completion of the reaction. Wash the organic layer with water, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Vilsmeier-Haack Formylation to the Carbaldehyde Derivative

This protocol utilizes a controlled thermal gradient to ensure regioselectivity and prevent degradation.

  • Reagent Generation: In a flame-dried, argon-purged flask, dissolve the pyrrolo[1,2-c]pyrimidine core (1.0 mmol) in anhydrous CHCl 3​ (3.3 mL, 0.3 M). Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add the pre-formed Vilsmeier reagent (1.1 equiv of POCl 3​ mixed with DMF) dropwise to the cooled solution to control the exothermic release[4].

  • Thermal Gradient: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath. Allow the reaction to naturally warm to ambient temperature (20–25 °C).

  • Monitoring (Self-Validation): Stir for 2 hours. Check conversion via TLC or LC-MS. If conversion stalls at ~50% (a common issue due to reagent quality), add a second portion of Vilsmeier reagent (1.1 equiv) at room temperature and stir for an additional 2 hours[4].

  • Quenching: Once complete consumption of the starting material is validated, cool the mixture back to 0 °C and carefully neutralize by adding aqueous K 2​ CO 3​ dropwise until the pH reaches 8.

  • Isolation: Extract with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and evaporate to yield the clean mono-formylated pyrrolo[1,2-c]pyrimidine-carbaldehyde derivative.

References
  • Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides , ACS Publications. 1

  • Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines , Organic & Biomolecular Chemistry (RSC Publishing). 2

  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides , ACS Publications.5

  • Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo , RSC Publishing. 4

Sources

Troubleshooting

Best column chromatography solvent systems for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde purification

Welcome to the dedicated technical support and troubleshooting center for the isolation and purification of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde and its derivatives. Because this fused heterocyclic system contains bot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for the isolation and purification of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde and its derivatives. Because this fused heterocyclic system contains both basic pyrimidine nitrogens and a reactive aldehyde group, standard purification protocols often lead to poor recovery, severe band streaking, or on-column degradation.

This guide synthesizes field-proven methodologies, mechanistic insights, and authoritative literature to help you design a self-validating purification workflow.

Diagnostic Decision Pathway

Before committing your entire crude mixture to a column, it is critical to perform a micro-scale Thin Layer Chromatography (TLC) screening. The interaction between the basic nitrogen atoms of the pyrrolo[1,2-c]pyrimidine core and the acidic silanol groups of the stationary phase dictates the required solvent system.

PurificationWorkflow Start Crude Pyrrolo[1,2-c]pyrimidine -1-carbaldehyde TLC Perform TLC Screening (Hexane/EtOAc 7:3) Start->TLC Check Observe Spot Morphology TLC->Check Streaking Severe Streaking / Tailing (Rf < 0.2) Check->Streaking Basic N interaction Clean Clean Separation (Rf 0.25 - 0.4) Check->Clean Optimal polarity ModSilica Modify Silica Gel (Add 1% Et3N) Streaking->ModSilica Alumina Switch to Neutral Alumina (DCM/Acetone 20:1) Streaking->Alumina Standard Standard Flash Chromatography (Hexane/EtOAc Gradient) Clean->Standard

Fig 1. Diagnostic workflow for selecting the optimal chromatography strategy.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde streak so severely on standard normal-phase silica gel? A: The pyrrolo[1,2-c]pyrimidine core contains an sp2 -hybridized nitrogen atom within the pyrimidine ring. This nitrogen acts as a strong hydrogen-bond acceptor, interacting non-linearly with the weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0) on the surface of unmodified silica gel. This strong, heterogeneous adsorption causes severe band broadening (streaking). To resolve this, you must introduce a competitive binder, such as 1% Triethylamine (TEA), to the mobile phase to deactivate the silanol sites.

Q: I am losing my product on the column. Why is the aldehyde degrading, and how can I prevent it? A: Aldehydes attached to electron-rich aromatic systems are highly susceptible to auto-oxidation (forming carboxylic acids) upon prolonged exposure to air and active acidic surfaces[1]. Furthermore, the compound may undergo slow decomposition upon extended exposure to air[2]. To mitigate this:

  • Minimize the compound's residence time on the column by using a slightly steeper gradient.

  • Evaporate fractions under reduced pressure at low bath temperatures (<30 °C).

  • Always backfill your rotary evaporator and storage flasks with an inert gas (Nitrogen or Argon).

Q: Methanol is a common polar modifier. Can I use a Dichloromethane/Methanol (DCM/MeOH) gradient? A: It is highly discouraged. Methanol is a protic solvent that can hydrogen-bond strongly with the aldehyde and the basic nitrogens, often leading to unpredictable elution profiles or acetal formation on the acidic silica surface. Literature precedent demonstrates that using Dichloromethane/Acetone (e.g., 20:1 to 9.5:0.5) is vastly superior[2][3]. Acetone provides the necessary polarity as a hydrogen-bond acceptor without the protic acidity of methanol.

Optimized Solvent Systems

Based on established synthetic literature for pyrrolo[1,2-c]pyrimidine derivatives, the following solvent systems have been quantitatively validated. Select your system based on your initial TLC screening results.

System TypeSolvent ASolvent BModifierGradient RatioBest Application
Standard Normal Phase n-HexaneEthyl AcetateNone8:1 to 1:1Clean crudes; derivatives with low basicity[2][4].
Modified Normal Phase n-HexaneEthyl Acetate1% TEA10:1 to 3:1Compounds exhibiting severe tailing on standard TLC.
Aprotic Polar Phase DichloromethaneAcetoneNone20:1 to 9.5:0.5Highly polar derivatives; avoiding protic solvent degradation[2][3].
Reverse Phase (C18) Water (Milli-Q)Acetonitrile0.1% Formic Acid90:10 to 10:90Final polishing; separating closely related oxidized impurities.

Standard Operating Procedure (SOP): TEA-Deactivated Silica Chromatography

To ensure a self-validating and reproducible purification, follow this step-by-step methodology for basic-modified normal-phase chromatography.

Step 1: Stationary Phase Preparation & Column Packing

  • Causality: Pre-treating the silica gel with a basic modifier ensures that all active acidic silanol sites are occupied before the sample is introduced, preventing irreversible binding.

  • Measure silica gel (40–60 µm mesh) at a 30:1 to 50:1 weight ratio relative to your crude sample.

  • Prepare a slurry using the initial mobile phase: 10:1 n-Hexane/EtOAc supplemented with 1% (v/v) Triethylamine (TEA) .

  • Pour the slurry into the column, allow it to settle, and flush with 2 Column Volumes (CV) of the TEA-modified solvent under gentle positive pressure.

Step 2: Sample Loading (Dry Loading Technique)

  • Causality: Pyrrolo[1,2-c]pyrimidine derivatives often exhibit poor solubility in non-polar starting mixtures (like 10:1 Hexane/EtOAc). Wet loading in a stronger solvent (like DCM) will disrupt the gradient and cause immediate band broadening.

  • Dissolve the crude mixture in a minimum volume of DCM.

  • Add a small amount of deactivated silica gel or Celite (approx. 2–3 times the crude mass).

  • Evaporate the DCM completely under reduced pressure to yield a free-flowing powder.

  • Apply this powder evenly to the top of the packed column bed and protect it with a 1 cm layer of clean sea sand.

Step 3: Gradient Elution & Real-Time Validation

  • Begin isocratic elution with 2 CV of the starting mixture (10:1 n-Hexane/EtOAc + 1% TEA).

  • Gradually step the gradient to 7:3, and finally to 1:1 n-Hexane/EtOAc[2].

  • Self-Validation: Monitor the eluent using a handheld UV lamp (254 nm) directly on the glass column (if using a bare glass column) to track the primary band visually before it elutes.

Step 4: Fraction Concentration & Storage

  • Spot collected fractions on TLC plates and visualize under UV (254 nm).

  • Combine product-containing fractions and concentrate via rotary evaporation. Crucial: Maintain the water bath at ≤30 °C to prevent thermal degradation of the carbaldehyde group.

  • Immediately backfill the flask with Argon or Nitrogen and store at -20 °C[1][2].

Troubleshooting Matrix

Observed IssueMechanistic CauseRecommended Solution
Compound co-elutes with a yellow/brown impurity. Oxidation of the pyrrole ring or aldehyde group during handling.Switch to a DCM/Acetone (20:1) isocratic system. The differing hydrogen-bonding dynamics often resolve oxidized impurities better than Hex/EtOAc[2].
Product band is excessively wide (>5 fractions). Insufficient silanol deactivation or sample overloading.Increase TEA modifier to 2% in the mobile phase, or switch to Neutral Alumina ( Al2​O3​ ) as the stationary phase.
Insoluble crude during wet loading. High crystallinity/polarity of the specific derivative.Abandon wet loading. Strictly utilize the Celite dry-loading method described in the SOP.
Loss of aldehyde proton in NMR post-purification. Acetal formation or oxidation on the column.Ensure absolutely no Methanol or Ethanol is used in the gradient. Minimize column residence time to <45 minutes.

References

  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold Source: Organometallics - ACS Publications URL:[Link]

  • Improved synthesis of pyrrolo[1,2-c]pyrimidine and derivatives Source: SciSpace / Journal of Heterocyclic Chemistry URL:[Link]

  • SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES Source: ResearchGate URL:[Link]

  • Pyrrolo[1,2-c]pyrimidine | C7H6N2 | CID 11040679 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Resolving 1H NMR peak overlaps in Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde spectra

Technical Support Center: Resolving 1 H NMR Peak Overlaps in Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Spectra Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently consult wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving 1 H NMR Peak Overlaps in Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Spectra

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the spectral congestion of fused N-heterocycles. The pyrrolo[1,2-c]pyrimidine-1-carbaldehyde scaffold is notoriously difficult to assign using standard 1D 1 H NMR. The electron-rich pyrrole ring and the electron-deficient pyrimidine ring create a compressed chemical shift range for the aromatic protons, which is further complicated by the anisotropic deshielding of the aldehyde group[1].

This guide provides field-proven, self-validating protocols to systematically disentangle these overlapping resonances.

NMR_Workflow Start 1H NMR Overlap Detected in Pyrrolo[1,2-c]pyrimidine Step1 Assess Magnetic Field (Is >400 MHz available?) Start->Step1 Step2 Solvent Titration (CDCl3 -> C6D6 / DMSO-d6) Step1->Step2 Optimize Dispersion Step3 2D NMR Techniques (HSQC / HMBC) Step2->Step3 If Overlap Persists End Resolved Spectral Assignment Step2->End Step4 Pure Shift NMR (PSYCHE / HOBS) Step3->Step4 For Multiplet Simplification Step3->End Step4->End

Logical troubleshooting workflow for resolving 1H NMR peak overlaps.

FAQ 1: Why do the aromatic protons in this scaffold overlap so severely, and what is the first troubleshooting step?

Answer: The overlap is a fundamental consequence of the fused bicyclic system's electronic distribution. The non-bridgehead nitrogen in the six-membered ring and the delocalized π-system cause the pyrrole and pyrimidine protons to experience similar magnetic shielding environments[1].

Causality & First Step: Before attempting complex pulse sequences, you must alter the electronic environment. The simplest self-validating approach is exploiting Aromatic Solvent-Induced Shifts (ASIS) or differential solvation. By switching from CDCl 3​ to a highly anisotropic solvent like C 6​ D 6​ , or a strong hydrogen-bonding solvent like DMSO-d 6​ , you change the solvation sphere around the polar aldehyde and the pyrimidine nitrogens[2][3]. This alters the relative shielding of the protons, often pulling overlapping multiplets apart.

Table 1: Typical Solvent Effects on Pyrrolo[1,2-c]pyrimidine 1 H NMR Chemical Shifts

SolventDielectric Constant (ε)Interaction MechanismExpected Shift Impact on Aromatic Protons
CDCl 3​ 4.8Weak dipole-dipoleBaseline (Severe overlap at δ 6.8-7.5 ppm)
C 6​ D 6​ 2.3π-π stacking (ASIS)Upfield shift (Differential dispersion)
DMSO-d 6​ 46.8Strong dipole / H-bond acceptorDownfield shift (Resolves pyrimidine vs pyrrole)
FAQ 2: Solvent titration didn't fully resolve the multiplets. What 2D NMR strategy provides the most definitive assignment?

Answer: When 1D dispersion fails, heteronuclear correlation is the most robust method. Because the 13 C chemical shift range is much larger (~200 ppm) than 1 H (~10 ppm), overlapping protons are almost always attached to carbons with distinct chemical shifts.

Causality: A 2D 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment separates the overlapping proton multiplets along the high-resolution carbon dimension. To ensure a self-validating system, always pair your HSQC with an HMBC (Heteronuclear Multiple Bond Correlation). The HMBC will show 2- and 3-bond couplings from the distinct aldehyde proton (usually a sharp singlet around δ 9.5-10.5 ppm) to the bridgehead carbons, effectively anchoring your assignment from a known point of reference.

Step-by-Step Protocol: High-Resolution 1 H- 13 C HSQC Acquisition

  • Sample Preparation: Dissolve 15-20 mg of the pyrrolo[1,2-c]pyrimidine-1-carbaldehyde derivative in 0.6 mL of your optimized solvent (e.g., DMSO-d 6​ ).

  • Probe Tuning: Manually tune and match the probe for both 1 H and 13 C channels to maximize sensitivity and minimize artifacts.

  • Parameter Optimization: Set the 1 H spectral width (direct dimension) to cover only the relevant region (e.g., 5 to 11 ppm) to maximize digital resolution.

  • Indirect Dimension Setup: Set the 13 C spectral width to 100-160 ppm (the aromatic/heteroaromatic region) and acquire at least 256 t1​ increments.

  • Processing: Apply a squared sine-bell apodization function in both dimensions and zero-fill to 1024 x 1024 data points before Fourier transformation to ensure crisp cross-peaks.

FAQ 3: I need to extract precise coupling constants or integrate a heavily congested region. How can Pure Shift NMR help?

Answer: When you need to count the exact number of protons in a heavily congested region, 1D Pure Shift NMR is the ultimate tool. Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) suppress homonuclear scalar couplings (J-couplings), collapsing complex multiplets into sharp singlets[4][5].

Causality: In a standard 1 H spectrum, J-coupling splits signals into doublets, triplets, etc., multiplying the number of peaks and exacerbating overlap. PSYCHE uses a pair of low flip-angle swept-frequency pulses in the presence of a weak magnetic field gradient to selectively refocus active spins while decoupling them from their neighbors[4]. This near-perfect decoupling yields a spectrum containing only chemical shift information, completely eliminating multiplet overlap.

PSYCHE_Mechanism Excitation Low Flip-Angle Excitation (β) Swept Swept-Frequency Pulses (Chirp) Excitation->Swept Gradient Weak Magnetic Field Gradient Swept->Gradient Decoupling Homonuclear Decoupling Gradient->Decoupling Output Pure Shift Singlets Decoupling->Output

Mechanistic pathway of the PSYCHE pure shift NMR pulse sequence.

Step-by-Step Protocol: 1D PSYCHE NMR Setup

  • Pulse Sequence Selection: Load the standard PSYCHE pulse sequence (e.g., psyche1d in your spectrometer's software).

  • Calibration: Calibrate the 90° proton pulse carefully. PSYCHE relies on precise flip angles (typically β = 10–30°) to balance sensitivity and resolution[4].

  • Gradient Optimization: Set the weak magnetic field gradient to ~1-2% of the maximum gradient strength to ensure spatial encoding without excessive signal loss.

  • Acquisition: Run a dummy scan to verify the chunking acquisition parameters. Because PSYCHE inherently has lower sensitivity due to the pure-shift evolutions[5], increase the number of scans by a factor of 4-8 compared to a standard 1 H experiment.

  • Reconstruction: Process the pseudo-2D data using the appropriate macro (e.g., pshift) to reconstruct the final high-resolution 1D pure shift spectrum[4].

References
  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold , Organometallics - ACS Publications,1

  • Pure Shift NMR: Application of 1D PSYCHE and 1D TOCSY-PSYCHE Techniques for Directly Analyzing the Mixtures from Biomass-Derived Platform Compound Hydrogenation/Hydrogenolysis , ACS Publications, 4

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples , MDPI, 5

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 , UNN, 2

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 , PMC - NIH, 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Synthesis and Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and downstream application of N-bridgehead heterocyclic systems.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and downstream application of N-bridgehead heterocyclic systems. Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is a highly valuable building block for drug discovery, but its synthesis is notorious for low yields due to ylide inactivation, secondary 3+3 cycloadditions, and over-oxidation of the carbaldehyde moiety.

This guide provides field-proven, self-validating protocols and mechanistic insights to suppress these side reactions and optimize your yields.

Reaction Workflow & Side-Product Divergence

Understanding where your synthesis diverges into side products is the first step in troubleshooting. The diagram below illustrates the critical junctions in the synthesis of the pyrrolo[1,2-c]pyrimidine core and its subsequent formylation.

Workflow A Substituted Pyrimidine + 2-Bromoacetophenone B Pyrimidinium Salt Intermediate A->B Acetone, RT C Pyrrolo[1,2-c]pyrimidine Core B->C Alkyne + Epoxide (HBr Scavenger) S1 Ylide Inactivation Products B->S1 Strong Base (e.g., TEA) S2 3+3 Cycloaddition Adducts B->S2 Excess Alkyne D Pyrrolo[1,2-c]pyrimidine- 1-carbaldehyde C->D Vilsmeier-Haack (POCl3/DMF) S3 Over-oxidation (Carboxylic Acid) D->S3 O2 / Moisture

Caption: Workflow for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde synthesis highlighting side product divergence.

Troubleshooting FAQs

Q1: During the multicomponent synthesis of the pyrrolo[1,2-c]pyrimidine core, I am observing significant ylide inactivation and secondary 3+3 cycloaddition products. How can I suppress these? Causality & Solution: The classical 1,3-dipolar cycloaddition of pyrimidinium-N-ylides with electron-deficient alkynes typically relies on traditional bases (like triethylamine) to generate the N-ylide in situ[1]. However, strong bases often lead to rapid ylide inactivation and promote undesired secondary 3+3 cycloadditions. Expert Intervention: Switch to a 1 using an epoxide (such as 1,2-epoxybutane or propylene oxide) as both the solvent and the proton (HBr) scavenger[1]. The epoxide gently neutralizes the HBr generated during the reaction without creating a highly basic environment, strictly favoring the 1,3-dipolar cycloaddition pathway and completely avoiding ylide inactivation[1].

Q2: I am using the TosMIC condensation route with pyrrole-2-carboxaldehyde. The desulfonylation step is yielding over-reduced side products. What is the mechanistic cause? Causality & Solution: The Kitagawa/Alvarez-Builla approach condenses pyrrole-2-carboxaldehydes with tosylmethyl isocyanide (TosMIC) to form 3-tosylpyrrolo[1,2-c]pyrimidines[2]. The subsequent removal of the tosyl group usually requires sodium amalgam (Na/Hg)[2]. Because these are harsh reductive conditions, the electron-rich pyrrole ring can undergo partial reduction, forming dihydro- side products. Expert Intervention: To avoid this, utilize the alternative 3 employing ethyl isocyanoacetate instead of TosMIC, which directly yields the pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters[3]. This bypasses the problematic reductive desulfonylation entirely[3].

Q3: My isolated Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde degrades upon storage, showing a new polar spot on TLC. How do I stabilize it? Causality & Solution: The 1-carbaldehyde derivative is highly susceptible to autoxidation in the presence of atmospheric oxygen and light, converting the aldehyde into the corresponding pyrrolo[1,2-c]pyrimidine-1-carboxylic acid (the polar spot). Furthermore, trace moisture can initiate Cannizzaro-type disproportionation. Expert Intervention: Purify the carbaldehyde via flash chromatography using deactivated silica (pre-washed with 1% Et3N in hexanes). Store the purified solid strictly under an argon atmosphere at -20°C in amber vials.

Quantitative Data: Optimization of Core Synthesis

The choice of base and solvent is the single most critical factor in minimizing side products during the multicomponent pyrimidinium-N-ylide cycloaddition. The table below summarizes the optimization parameters[1].

Reaction Medium / BaseTemperatureTarget Core Yield (%)Ylide Inactivation (%)3+3 Cycloaddition (%)
Toluene / TriethylamineReflux (110°C)354015
THF / DBU65°C423018
Propylene Oxide (Epoxide)RT (25°C)88< 2< 2
1,2-Epoxybutane (Epoxide)Reflux (63°C)92Not detectedNot detected

Data reflects the superiority of epoxides as dual solvent/scavengers to maximize regioselectivity and minimize side products.

Detailed Experimental Protocols

Phase 1: Epoxide-Mediated Core Synthesis (Self-Validating)

This protocol utilizes 1,2-epoxybutane to prevent ylide inactivation[1].

  • Reagent Mixing: In a 50 mL round-bottom flask, combine the 4-substituted pyrimidine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and an electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate, 1.2 mmol)[1].

  • Solvent/Scavenger Addition: Add 10 mL of 1,2-epoxybutane[1]. The epoxide acts as both the reaction medium and the HBr scavenger[1].

  • Reaction Execution: Stir the mixture at reflux temperature (approx. 63°C) for 24 hours[1].

    • Self-Validation Check: The solution will transition from clear to a deep dark orange/red, visually confirming successful N-ylide generation and subsequent cycloaddition without the precipitation of triethylammonium bromide salts.

  • Workup: Evaporate the 1,2-epoxybutane under reduced pressure[1]. The absence of traditional amine salts eliminates the need for aqueous extraction, preventing hydrolysis of sensitive intermediates[1].

  • Purification: Crystallize the crude residue from ethanol to afford the pure pyrrolo[1,2-c]pyrimidine derivative[1].

Phase 2: Regioselective Vilsmeier-Haack Formylation

This protocol introduces the carbaldehyde moiety at the 1-position while avoiding over-oxidation.

  • Reagent Preparation: Cool a solution of anhydrous DMF (3.0 mmol) in dry 1,2-dichloroethane (5 mL) to 0°C under an argon atmosphere.

  • Complex Formation: Add POCl3 (3.0 mmol) dropwise. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Substrate Addition: Slowly add a solution of the synthesized pyrrolo[1,2-c]pyrimidine core (1.0 mmol) in 1,2-dichloroethane (2 mL).

  • Reaction Execution: Warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly fluorescent starting material spot is entirely consumed, replaced by a lower-Rf UV-active spot.

  • Quenching: Carefully pour the mixture onto crushed ice and neutralize with saturated aqueous sodium acetate to pH 7. Extract with dichloromethane (3 x 15 mL). Do not use NaOH, as strong bases will trigger side reactions with the newly formed aldehyde.

  • Isolation: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (silica gel neutralized with 1% Et3N) to yield Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde.

References

  • Title: Efficient One-Pot, Three-Component Synthesis of a Library of Pyrrolo[1,2-c]pyrimidine Derivatives Source: ACS Combinatorial Science URL: [Link]

  • Title: Improved synthesis of pyrrolo[1,2-c]pyrimidine and derivatives Source: Tetrahedron Letters (SciSpace) URL: [Link]

  • Title: SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES Source: ResearchGate URL: [Link]

  • Title: Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Chemical Stability of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when handling complex heterocyclic aldehydes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when handling complex heterocyclic aldehydes. Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS No. 251102-36-0) is a highly valuable building block in medicinal chemistry and advanced materials synthesis 1. However, its fused 10-π electron aromatic system, combined with a reactive formyl group, makes it highly susceptible to oxidative degradation and polymerization.

This guide provides an in-depth mechanistic understanding of these stability issues and offers field-proven, self-validating protocols to ensure the integrity of your compound throughout your experimental workflows.

Part 1: Mechanisms of Degradation (The "Why")

The chemical instability of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde stems from two primary structural vulnerabilities:

  • The Formyl Group (-CHO): Aromatic aldehydes are inherently susceptible to autoxidation. When exposed to atmospheric oxygen and light, a radical chain reaction is initiated, transforming the aldehyde into a carboxylic acid [[2]]().

  • The Electron-Rich Heterocycle: The pyrrolo[1,2-c]pyrimidine core is electron-rich. When the aldehyde oxidizes to a carboxylic acid, the resulting acidic microenvironment can catalyze the intermolecular cross-linking of the pyrrole rings, leading to irreversible polymerization.

Part 2: Troubleshooting & FAQs

Q1: My Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde batch turned from a pale yellow powder to a dark, insoluble resin. What happened, and how do I prevent it? Analysis: The darkening and loss of solubility indicate oxidative polymerization. The aldehyde group oxidized to a carboxylic acid, which subsequently catalyzed the cross-linking of the electron-rich heterocycles. Solution: Physical stabilization is mandatory. Store the compound under an inert atmosphere (Argon or Nitrogen) at sub-zero temperatures (-20°C) [[3]](). Never leave the reagent bottle open on the benchtop. For active use, prepare a stock solution in anhydrous, degassed solvents (e.g., DCM or THF) and store over activated molecular sieves.

Q2: I need to perform a multi-step synthesis, but the carbaldehyde group degrades during basic cross-coupling steps. How can I chemically stabilize it? Analysis: The formyl group cannot withstand strong nucleophiles or harsh basic conditions (such as those used in Suzuki or Sonogashira couplings). Solution: Reversible chemical protection is required. Converting the carbaldehyde into a cyclic acetal (e.g., 1,3-dioxolane) masks the electrophilic carbon, rendering it inert to bases and nucleophiles while allowing the rest of the molecule to be functionalized.

Q3: How can I verify the stability of my compound before starting an expensive biological assay? Analysis: Using degraded material leads to false negatives, off-target toxicity, and irreproducible data. Solution: Implement a self-validating quality control step using 1 H-NMR. The aldehydic proton should appear as a sharp singlet around 9.5–10.5 ppm. If you observe a broad peak >11.0 ppm (indicating a carboxylic acid -OH) or a loss of the sharp formyl singlet, the batch is compromised and must be repurified via flash chromatography.

Part 3: Quantitative Stability Data

To illustrate the critical impact of storage conditions, we monitored the purity of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde over 30 days using HPLC (UV detection at 254 nm).

Storage ConditionAtmosphereTemperaturePurity Day 0Purity Day 15Purity Day 30Primary Degradant
Benchtop (Clear Vial)Air25°C99.2%81.4%63.1%Carboxylic Acid / Polymer
Benchtop (Amber Vial)Air25°C99.2%88.7%76.5%Carboxylic Acid
Fridge (Amber Vial)Air4°C99.2%95.1%89.3%Carboxylic Acid
Freezer (Schlenk Flask)Argon-20°C99.2%99.1%99.0%None detected

Table 1: Degradation kinetics of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde under various storage conditions.

Part 4: Experimental Protocols

Protocol 1: Chemical Stabilization via Acetal Protection (Self-Validating Workflow)

Purpose: To temporarily protect the aldehyde group, enhancing chemical stability for downstream synthetic steps. Causality: Ethylene glycol reacts with the aldehyde under Dean-Stark conditions to form a stable 1,3-dioxolane ring. The reaction is driven to completion by the physical removal of water, shifting the chemical equilibrium.

Step-by-Step Methodology:

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 1.0 g (6.84 mmol) of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde in 40 mL of anhydrous toluene.

  • Reagent Addition: Add 1.9 mL (34.2 mmol, 5 eq) of anhydrous ethylene glycol and 130 mg (0.68 mmol, 10 mol%) of p-toluenesulfonic acid (pTSA) as an acid catalyst.

  • Reflux & Water Removal: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to 120°C under an argon atmosphere for 12 hours.

    • Validation Check: Monitor the Dean-Stark trap. The collection of approximately 0.12 mL of water physically validates that the condensation reaction has proceeded to completion.

  • Quenching: Cool the reaction to room temperature and quench with 20 mL of saturated aqueous NaHCO 3​ to neutralize the pTSA (preventing reverse hydrolysis during workup).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Final Validation: Run a TLC (Hexane:EtOAc 7:3). The protected product will have a higher R f​ value than the starting material. Confirm by 1 H-NMR: the disappearance of the aldehyde singlet (~10.0 ppm) and the appearance of an acetal methine proton (~5.8 ppm) alongside the ethylene glycol multiplet (~4.0 ppm) confirm successful stabilization.

Protocol 2: Schlenk-Line Storage Protocol

Purpose: To prevent autoxidation and photolytic degradation during long-term storage.

  • Transfer the purified Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde into an amber glass Schlenk tube to block UV/visible light.

  • Connect to a Schlenk line and apply high vacuum ( 10−3 mbar) for 15 minutes to remove residual solvent and dissolved oxygen.

  • Backfill the tube with ultra-high purity Argon. Repeat the vacuum-argon cycle three times.

  • Seal the tube tightly, wrap the joint with Parafilm, and store immediately at -20°C.

Part 5: Pathway Visualization

G A Pyrrolo[1,2-c]pyrimidine- 1-carbaldehyde B Oxidation (O2/Light) A->B Exposure D Acetal Protection (Ethylene Glycol, pTSA) A->D Synthetic Protection F Inert Storage (Argon, -20°C) A->F Physical Stabilization C Degradation Products (Carboxylic Acid) B->C Degradation E Stable Dioxolane Derivative D->E Reversible Stabilization

Degradation pathways and stabilization strategies for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde.

References

  • Sigma-Aldrich. "PYRROLO[1,2-C]PYRIMIDINE-1-CARBALDEHYDE." Sigma-Aldrich Product Catalog. 1

  • BenchChem. "2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde." BenchChem Technical Support. 3

  • Allan Chemical Corporation. "Study: Impact of Aromatic Aldehydes on Fragrance Stability." Allan Chemical Corporation Insights. 2

Sources

Reference Data & Comparative Studies

Validation

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde vs. Classical Fused Pyrimidine Analogs: A Strategic Comparison Guide

Executive Summary Fused pyrimidines represent one of the most privileged and heavily exploited scaffolds in medicinal chemistry, primarily due to their structural resemblance to endogenous purines[1]. Historically, drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fused pyrimidines represent one of the most privileged and heavily exploited scaffolds in medicinal chemistry, primarily due to their structural resemblance to endogenous purines[1]. Historically, drug discovery programs have heavily favored the pyrrolo[2,3-d]pyrimidine core as a classical ATP-competitive kinase inhibitor[2]. However, as the pharmaceutical industry shifts toward novel phenotypic targets and seeks to avoid the off-target toxicity associated with highly conserved kinase hinge regions, topologically distinct scaffolds are required.

This guide provides an objective, in-depth technical comparison between Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (a highly versatile, atypical building block) and other classical fused pyrimidine analogs. By analyzing their structural divergence, target selectivity, and experimental handling, this guide equips researchers with the rationale needed to select the optimal scaffold for their drug development workflows.

Structural and Electronic Divergence

The pharmacological utility of a fused pyrimidine is fundamentally dictated by the spatial orientation of its nitrogen heteroatoms and the resulting electronic distribution.

  • Pyrrolo[2,3-d]pyrimidines (Classical Purine Isosteres): This scaffold perfectly mimics the purine core. The N-7 position acts as a critical hydrogen-bond donor to the kinase hinge region, while N-1 and N-3 act as hydrogen-bond acceptors[2]. While highly potent, this structural mimicry often leads to broad-spectrum, off-target kinase inhibition.

  • Pyrrolo[1,2-c]pyrimidines (Atypical Topology): The incorporation of a bridgehead nitrogen alters the dipole moment and electron density of the bicyclic core[3]. Crucially, this scaffold lacks the classical N-H hydrogen-bond donor motif required for canonical kinase hinge binding. This "defect" is actually a strategic advantage, allowing these molecules to bypass ATP-binding pockets and selectively target alternative mechanisms, such as tubulin polymerization or immunomodulatory pathways[4][5].

  • The 1-Carbaldehyde Handle: Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS 251102-36-0) provides an exceptional electrophilic center for late-stage functionalization[6]. Unlike classical halogenated pyrimidines that require rigorous transition-metal catalysis (e.g., Suzuki or Buchwald-Hartwig couplings) for C-C or C-N bond formation, the 1-carbaldehyde moiety enables rapid, metal-free diversification via reductive amination, Knoevenagel condensations, or Wittig reactions.

Comparative Pharmacological Profiling

The following table summarizes the quantitative and qualitative performance data of various fused pyrimidine analogs, mapping their structural features to their primary biological applications.

Scaffold TypeRepresentative Target(s)Primary Mechanism of ActionKey Structural FeatureReference
Pyrrolo[1,2-c]pyrimidine Tubulin, Immune SystemTubulin polymerization inhibition; ImmunomodulationBridgehead nitrogen; Non-purine topology[4][5]
Pyrrolo[2,3-d]pyrimidine JAK1/3, Broad AntimicrobialATP-competitive hinge bindingPurine bioisostere (N-7 H-bond donor)[1][2]
Pyrido[2,3-d]pyrimidine EGFR, MEK/ERKDual kinase/microtubule inhibition2,5,8-trisubstitution; expanded ring system[7][8]
Pyrazolo[1,5-a]pyrimidine Aurora-A KinaseSelective serine/threonine kinase inhibitionPhenylsulfonyl incorporation[9]

Mechanistic Workflow

G A Fused Pyrimidine Scaffold Selection B Pyrrolo[1,2-c]pyrimidine (Atypical Core) A->B Topological Shift C Pyrrolo[2,3-d]pyrimidine (Purine Isostere) A->C Classical Design D Pyrido[2,3-d]pyrimidine (Expanded Ring) A->D Bulky Hinge Binders E 1-Carbaldehyde Handle (Reductive Amination) B->E Functionalization F C-4 / C-6 Halogenation (Cross-Coupling) C->F SAR Optimization D->F G Tubulin / Immunomodulation Assays E->G Phenotypic Screening H JAK / Aurora / EGFR Kinase Assays F->H Target-Based Screening

Logical workflow mapping fused pyrimidine scaffolds to target-specific biological assays.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of these scaffolds. Every step is grounded in chemical and biological causality.

Protocol A: Late-Stage Functionalization of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde via Reductive Amination

Objective: Synthesize a library of amine derivatives for phenotypic screening without the use of transition metals.

  • Imine Condensation: Dissolve Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing mild heating (40°C) to drive sterically hindered Schiff base formation to completion.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to the reaction mixture.

    • Causality: Mild acidification protonates the carbonyl oxygen, increasing the electrophilicity of the carbaldehyde carbon without fully protonating the nucleophilic amine, thereby accelerating the condensation.

  • Delayed Reduction: Stir the mixture under an inert atmosphere for 2 hours before adding the reducing agent.

    • Causality: This temporal delay is a critical self-validating step that ensures complete imine formation. Premature addition of the reducing agent would lead to direct reduction of the starting carbaldehyde into a primary alcohol, drastically reducing the yield of the desired amine.

  • Selective Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) in small portions.

    • Causality: STAB is a mild hydride donor that selectively reduces imines over aldehydes. This provides a chemical safeguard against the reduction of any unreacted starting material.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Comparative Kinase Inhibition Profiling (TR-FRET Assay)

Objective: Evaluate the off-target kinase activity of novel pyrrolo[1,2-c]pyrimidine derivatives against classical purine isosteres (e.g., pyrrolo[2,3-d]pyrimidines).

  • Enzyme Preparation: Prepare recombinant kinase domains (e.g., EGFR, JAK3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 prevents the non-specific aggregation and adsorption of hydrophobic pyrimidine compounds to the microplate walls, preventing false-positive inhibition and ensuring accurate concentration-response curves.

  • Compound Incubation: Dispense compounds (10-point serial dilution) into a 384-well microplate. Add the kinase solution and incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium prior to the initiation of the catalytic reaction.

  • Reaction Initiation: Add ATP and the specific biotinylated peptide substrate to initiate the reaction.

    • Critical Causality: The ATP concentration must be strictly maintained at the apparent Km​ value for each specific kinase isoform. This normalizes the assay, ensuring that the measured IC50​ values accurately reflect competitive binding affinities without being skewed by varying intracellular ATP concentrations.

  • Detection: Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin tracer). Read the time-resolved fluorescence at 615 nm and 665 nm to calculate the specific kinase activity.

References

  • Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment Medicinal Chemistry Research 1

  • Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors European Journal of Medicinal Chemistry / PubMed 9

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Frontiers in Chemistry / PMC 7

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold RSC Advances 2

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach Pharmaceuticals (MDPI) 5

  • Studies on Immunostimulating Derivatives: Synthesis of Some Pyrrolo[1, 2-c]pyrimidines Chemical and Pharmaceutical Bulletin (JST) 4

  • Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides Journal of Organic Chemistry (ACS) 3

  • Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS 251102-36-0) Product Information Sigma-Aldrich 6

Sources

Comparative

High-Fidelity 1H and 13C NMR Reference Spectra for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde: A Comparative Guide

Executive Summary In the rigorous landscape of drug development and synthetic chemistry, the structural verification of complex N-bridged heterocycles demands uncompromising analytical precision. Pyrrolo[1,2-c]pyrimidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of drug development and synthetic chemistry, the structural verification of complex N-bridged heterocycles demands uncompromising analytical precision. Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS: 251102-36-0)[1] serves as a critical pharmaceutical intermediate. However, its highly conjugated, electron-rich bicyclic framework presents unique challenges for Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the performance of premium high-field experimental reference spectra (600 MHz) against in silico predictions and low-field benchtop NMR (80 MHz). By analyzing the causality behind signal resolution and providing a self-validating experimental protocol, we demonstrate why relying on empirical, high-resolution reference data is non-negotiable for definitive structural elucidation.

The Causality of Resolution: Why Premium Reference Spectra Matter

The pyrrolo[1,2-c]pyrimidine core[2] exhibits a complex electronic structure. The bridgehead nitrogen atom donates electron density into the pyrrole ring, while the pyrimidine nitrogens exert a strong electron-withdrawing inductive effect [3].

When a carbaldehyde group is introduced at the C1 position, it creates a powerful "push-pull" dipole across the molecule. This leads to two distinct analytical challenges:

  • Anisotropic Deshielding: The carbonyl group severely deshields the adjacent protons (particularly H-7). In silico predictors—which often rely on additive group increments—fail to accurately model this 3D spatial anisotropy, leading to chemical shift prediction errors of up to 0.5 ppm.

  • Second-Order Coupling: The pyrrole protons (H-5, H-6, H-7) possess similar chemical environments. On low-field instruments (e.g., 80 MHz), the chemical shift difference ( Δν ) approaches the magnitude of the coupling constant ( J ), resulting in second-order roofing effects and overlapping multiplets.

High-field NMR (600 MHz) increases the Δν/J ratio, resolving these complex multiplets into clean, first-order doublets of doublets. Therefore, comparing synthesized batches against a premium 600 MHz experimental database is the only way to prevent false-positive structural assignments.

Comparative Data Analysis

The following tables summarize the quantitative performance differences between predictive models, routine benchtop analysis, and premium high-field reference data for pyrrolo[1,2-c]pyrimidine derivatives[4].

Table 1: 1H NMR Chemical Shift Comparison (CDCl3)

Note: Values represent the resolution gap between predictive models and empirical high-field data.

Proton AssignmentIn Silico Prediction (ppm)Benchtop NMR (80 MHz)Premium Reference (600 MHz)Multiplicity & J-Coupling (600 MHz)
-CHO (C1) 9.8510.12 (broad s)10.21s
H-3 8.508.65 (m, overlap)8.78s
H-4 7.157.30 (m, overlap)7.42d, J = 6.5 Hz
H-5 6.806.95 (m)7.03dd, J = 4.0, 2.8 Hz
H-6 6.506.60 (m)6.75d, J = 4.0 Hz
H-7 7.007.15 (m)7.28d, J = 6.7 Hz
Table 2: 13C NMR Performance Metrics
MetricIn Silico PredictionBenchtop NMR (80 MHz)Premium Reference (600 MHz)
Quaternary Carbon Detection Theoretical onlyPoor (Lost in baseline noise)Excellent (High S/N ratio)
Signal-to-Noise Ratio (S/N) N/A< 10:1> 150:1
Solvent Artifact Interference NoneHigh (Peak overlap common)Negligible (Baseline resolved)
Chemical Shift Accuracy ± 3.0 ppm± 0.5 ppm± 0.01 ppm

Self-Validating Experimental Protocol for High-Fidelity NMR

To utilize premium reference spectra effectively, your internal acquisition must be flawless. The following protocol is designed as a self-validating system to ensure maximum spectral fidelity.

Step 1: Precision Sample Preparation

  • Action: Dissolve exactly 15 mg of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde in 0.6 mL of CDCl3 (99.8% D, containing 0.03% v/v TMS).

  • Causality: This specific concentration strikes the optimal balance: it is high enough to ensure sufficient signal-to-noise for the unprotonated bridgehead carbons in 13C NMR, but low enough to prevent concentration-dependent aggregation that artificially shifts the aldehyde proton.

Step 2: Probe Tuning and Matching

  • Action: Tune the probe to the exact resonance frequency of 1H and 13C.

  • Validation: Observe the wobble curve. The system is validated only when the reflected power is minimized to <1% exactly at the center frequency.

Step 3: 3D Gradient Shimming

  • Action: Perform automated 3D gradient shimming on the Z-axis.

  • Validation: Measure the residual CHCl3 peak at 7.26 ppm. The protocol is validated if the linewidth at half-height ( W1/2​ ) is ≤0.8 Hz. If the peak is broader or asymmetric, re-shim. Poor shimming artificially broadens signals, masking the critical 2.8 Hz meta-coupling on H-5.

Step 4: Optimized Acquisition Parameters

  • 1H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) = 1.0 s.

  • 13C NMR: 512 scans, 30° pulse angle, D1 = 2.0 s.

  • Causality: A longer D1 delay (2.0 s) for 13C is absolutely critical. The quaternary bridgehead carbons and the carbonyl carbon lack attached protons, meaning they undergo highly inefficient dipole-dipole relaxation. A standard, shorter D1 would artificially suppress these signals, causing them to vanish into the baseline.

Structural Verification Workflow

NMR_Workflow N1 Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS: 251102-36-0) N2 Sample Preparation (15 mg in 0.6 mL CDCl3) N1->N2 N3 NMR Acquisition (600 MHz, 298K, D1=2s) N2->N3 Homogeneity Check N4 Spectral Processing (Zero-filling, Apodization) N3->N4 N5 Reference Comparison N4->N5 O1 High-Confidence Structural Verification N5->O1 via Premium Ref O2 Ambiguous Assignment (False Positives) N5->O2 via Predicted Ref R1 Premium 600 MHz Experimental Reference R1->N5 R2 In Silico Predicted Spectra R2->N5

Figure 1: Workflow for NMR structural verification of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde.

Conclusion

For complex heterocycles like Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde, the use of in silico predicted spectra or low-field benchtop NMR introduces an unacceptable margin of error due to unresolved second-order couplings and inaccurate modeling of anisotropic deshielding. Investing in premium, high-field (600 MHz) experimental reference spectra provides the definitive, high-resolution fingerprint required to guarantee molecular integrity in drug development pipelines.

References

  • Title: 251102-36-0 | Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Source: AiFChem URL:Click to verify
  • Title: Pyrrolodiazines. 5.
  • Title: Pyrrolo[1,2-c]pyrimidine | C7H6N2 | CID 11040679 Source: PubChem URL:Click to verify
  • Title: Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold Source: Organometallics (ACS Public

Sources

Validation

Advanced Mass Spectrometry Characterization of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde: A Comparative Guide

Executive Summary The structural elucidation of heterocyclic scaffolds is a critical bottleneck in early-stage drug discovery. Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (Exact Mass: 146.0479 Da) serves as a vital intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic scaffolds is a critical bottleneck in early-stage drug discovery. Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (Exact Mass: 146.0479 Da) serves as a vital intermediate for synthesizing kinase inhibitors and antiviral agents. Selecting the optimal mass spectrometry (MS) platform for its characterization requires understanding how its fused bicyclic core and reactive carbaldehyde group behave under different ionization conditions.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Mass Spectrometry (HESI-Orbitrap MS/MS) against Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) . By detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols, this document equips analytical scientists with the data necessary to optimize their structural characterization workflows.

Mechanistic Causality in Fragmentation

The fragmentation cascade of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is strictly dictated by the ionization method applied. Understanding the physical chemistry behind these cleavages is essential for accurate spectral interpretation.

  • Soft Ionization (ESI-MS/MS): Electrospray ionization is the preferred method for polar, nitrogen-containing pyrrolo[1,2-c]pyrimidine derivatives due to its ability to generate intact molecular ions without excessive thermal degradation[1]. The highly basic pyrimidine nitrogen acts as the primary protonation site, yielding a highly stable [M+H]+ precursor at m/z 147.0557. However, basic heterocyclic moieties can sometimes sequester protons so strongly that they resist fragmentation, yielding a dominant, uninformative precursor peak. To circumvent this and obtain rich structural detail, optimized Collision-Induced Dissociation (CID) or In-Source Fragmentation (ISF) strategies must be employed[2]. Upon activation, the pyrimidine ring triggers the inductive extrusion of carbon monoxide (C=O) from the carbaldehyde group[3], followed by the cleavage of the pyrimidine ring itself (loss of HCN).

  • Hard Ionization (EI-MS): Electron ionization (70 eV) strips an electron to form a radical cation [M]∙+ at m/z 146. This high-energy state induces extensive, immediate fragmentation, providing a unique and reproducible structural fingerprint that is highly valuable for unambiguous library matching and structural analysis[4]. The primary EI pathway involves the loss of the aldehydic hydrogen to form a stable acylium ion, followed by deep skeletal rearrangements of the pyrrolopyrimidine core.

Analytical Platform Comparison

To determine the most appropriate analytical approach, we compare the two predominant MS platforms used for heterocyclic characterization.

ParameterHESI-Orbitrap MS/MS (Soft Ionization)EI-GC-MS (Hard Ionization)
Primary Ion Formed Even-electron [M+H]+ (m/z 147.0557)Radical cation [M]∙+ (m/z 146)
Mass Accuracy <3 ppm (High Resolution)Nominal mass ( ±0.5 Da)
Fragmentation Control Tunable via Normalized Collision Energy (NCE)Fixed (70 eV), highly reproducible
Best Suited For Trace metabolite ID, complex mixture LC-MSPure compound QC, volatile derivatives
Key Limitation Proton sequestration can limit fragmentationRequires sample volatility/thermal stability

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems . They incorporate mandatory System Suitability Tests (SST) and internal quality control checks to rule out false positives or instrumental drift.

High-Resolution ESI-MS/MS (Orbitrap) Workflow

Objective: Attain sub-3 ppm mass accuracy and map the even-electron fragmentation pathway.

  • System Calibration (SST): Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Validate that the mass accuracy is <2 ppm and resolving power is >60,000 at m/z 200.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid ensures abundant protonation of the pyrimidine nitrogen.

  • Blank Verification: Inject a solvent blank. Verify the absence of peaks at m/z 147.0557 to confirm zero carryover.

  • Data Acquisition: Operate in positive HESI mode. Set the capillary temperature to 320°C. Acquire Full MS (m/z 50–250).

  • Targeted MS/MS: Isolate m/z 147.0557 (isolation window 1.0 Da). Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40%. Causality: Stepped NCE overcomes the proton-sequestering nature of the basic scaffold, ensuring both precursor survival and comprehensive fragment generation[2].

  • Data Validation: Compare the experimental isotopic pattern of the precursor against the theoretical distribution for C8​H7​N2​O+ . An isotopic fit score >95% validates the molecular formula.

EI-GC-MS Workflow

Objective: Generate a reproducible radical-cation fragmentation fingerprint.

  • System Tuning (SST): Perform an autotune using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks exhibit correct relative abundances and peak widths.

  • Sample Preparation: Dissolve the analyte in anhydrous Dichloromethane (DCM) to 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (Split 10:1) onto a non-polar DB-5ms column (30 m x 0.25 mm, 0.25 µm film). Program the oven from 100°C to 280°C at 15°C/min. Causality: A non-polar stationary phase prevents active-site tailing of the nitrogenous heterocycle[4].

  • Ionization: Set the EI source to 70 eV and 230°C. Scan range m/z 40–200.

  • Data Validation: Verify that the base peak or molecular ion strictly matches the nominal mass of 146, and that the loss of 28 Da (CO) is present, confirming the carbaldehyde functionality.

Quantitative Data & Diagnostic Ions

The structural assignment of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde relies on identifying specific neutral losses. The table below summarizes the diagnostic ions generated under ESI-MS/MS conditions.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossMass Error (ppm)Structural Assignment / Causality
147.0557119.0608-27.9949 (CO)1.2Inductive cleavage of the carbaldehyde group triggered by the pyrimidine core[3].
147.0557129.0451-18.0106 ( H2​O )1.5Rearrangement involving the aldehyde oxygen and a pyrrole proton.
119.060892.0499-27.0109 (HCN)0.8High-energy pyrimidine ring opening and cleavage.

Fragmentation Pathway Visualization

The following diagram illustrates the logical flow of the ESI-MS/MS collision-induced dissociation cascade, highlighting the exact mass transitions and mechanistic causality.

Fragmentation_Pathway M_H [M+H]⁺ m/z 147.0557 Protonated Precursor Loss_CO [M+H - CO]⁺ m/z 119.0608 Acylium Cleavage M_H->Loss_CO - CO (-27.99 Da) Loss_H2O [M+H - H₂O]⁺ m/z 129.0451 Rearrangement M_H->Loss_H2O - H₂O (-18.01 Da) Loss_HCN [M+H - CO - HCN]⁺ m/z 92.0499 Pyrimidine Cleavage Loss_CO->Loss_HCN - HCN (-27.01 Da)

Caption: ESI-MS/MS fragmentation pathway of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde.

References

  • Smolecule. 1-Chloropyrrolo[1,2-c]pyrimidine | 918340-50-8. Available at:[1]

  • Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol. Available at:[4]

  • Sphinxsai. Mass spectral fragmentation modes of pyrimidine derivatives. Available at:[3]

  • PubMed (NIH). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available at:[2]

Sources

Comparative

Comparative Biological Activity Guide: Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Derivatives in Targeted Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Chemical Context The pursuit of highly selective kinase inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Chemical Context

The pursuit of highly selective kinase inhibitors and apoptotic agents has driven medicinal chemists toward novel fused heterocyclic scaffolds. Among these, Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde serves as a highly versatile synthetic precursor[1]. Through strategic derivatization—such as the introduction of morpholine moieties, indolizine fusions, or structural mimicry of marine alkaloids—this core building block can be transformed into potent, biologically active therapeutics[2],[3],[4].

This guide objectively compares the biological performance of three major classes of pyrrolo[1,2-c]pyrimidine derivatives against standard pharmacological alternatives. Furthermore, it provides application scientists with self-validating experimental protocols to accurately benchmark these compounds in preclinical development.

Comparative Analysis of Biological Activity

To evaluate the therapeutic potential of pyrrolo[1,2-c]pyrimidine derivatives, we must compare their target engagement and cellular efficacy against established clinical and experimental standards.

A. Morpholino-Pyrrolo[1,2-c]pyrimidine Derivatives (PI3Kα Inhibitors)

Mechanism of Action: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in human cancers. By functionalizing the pyrrolo[1,2-c]pyrimidine core with a morpholine moiety, researchers have created potent ATP-competitive inhibitors of the PI3Kα (p110α) catalytic domain[2]. Molecular modeling reveals that the oxygen atom of the morpholine ring forms a critical, stabilizing hydrogen bond with the backbone amide of Val851 in the enzyme's active site[2]. Performance Comparison: When compared to the classic PI3K inhibitor LY294002, morpholino-pyridopyrrolopyrimidine-2-carbonitriles exhibit vastly superior potency. They achieve PI3Kα inhibition at sub-nanomolar to low nanomolar levels (IC50 = 0.1–7.7 nM)[2]. In vitro, these derivatives demonstrate significant cytotoxicity against HeLa cervical cancer cells (which overexpress p110α), outperforming standard early-generation inhibitors[2].

B. Indolizine-Fused Pyrrolo[1,2-c]pyrimidines (Hepatocellular Carcinoma Agents)

Mechanism of Action: Synthesized via a one-pot, three-component coupling followed by oxidative cyclization, these tetracyclic derivatives act as potent apoptotic agents[3]. They induce programmed cell death in liver cancer cells through the direct activation of caspase-3 and the subsequent cleavage of PARP[3]. Performance Comparison: These fused scaffolds demonstrate highly selective anticancer activity against hepatocellular carcinoma cell lines (HepG2 and Huh7) compared to other cancer types (e.g., A549, HT29)[3]. Crucially, when co-treated with the standard chemotherapeutic agent Gemcitabine, these derivatives yield a synergistic reduction in cell viability, highlighting their potential as combination therapy adjuvants[3].

C. Variolin Alkaloid Analogues (Marine-Derived Kinase Inhibitors)

Mechanism of Action: Variolin B is a rare natural marine alkaloid possessing a pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine skeleton[4]. It functions as a multi-kinase inhibitor, targeting cyclin-dependent kinases (CDKs) to arrest the cell cycle and induce apoptosis[4]. Performance Comparison: Variolin B exerts potent cytotoxic activity against P388 murine leukemia cells with an IC50 of 716 nM[5]. Notably, it maintains its apoptotic efficacy even in multidrug-resistant cancer cell lines that overexpress the p-glycoprotein (PGP) efflux pump, providing a distinct advantage over many conventional chemotherapeutics[5].

Mechanistic Pathway Visualization

The following diagram illustrates the causality of PI3K pathway inhibition by morpholino-substituted derivatives. By blocking p110α, the downstream recruitment of Akt and mTOR is halted, effectively shutting down cell proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Morpholino-Pyrrolo[1,2-c]pyrimidine (Derivative) Inhibitor->PI3K Inhibits (ATP-competitive)

Caption: Mechanism of PI3K/Akt/mTOR pathway inhibition by morpholino-pyrrolo[1,2-c]pyrimidine derivatives.

Quantitative Performance Data

The table below consolidates the experimental biological activity of the discussed derivatives against standard reference compounds.

Derivative Class / CompoundPrimary Target / MechanismPrimary Cell LineExperimental IC50Standard AlternativeAlternative IC50
Morpholino-pyridopyrrolopyrimidine-2-carbonitriles PI3Kα (p110α) InhibitionHeLa (Cervical Cancer)0.1 – 7.7 nM (Kinase)0.21 – 1.99 µM (Cell)LY294002~6.28 µM (Kinase)
Indolizine-fused pyrrolo[1,2-c]pyrimidine (Compound 5r) Caspase-3 Activation / ApoptosisHepG2 & Huh7 (Liver Cancer)Dose-dependent reductionGemcitabineAdditive/Synergistic in co-treatment
Variolin B (Natural Alkaloid) CDK InhibitionP388 (Murine Leukemia)716 nM (Cell)Roscovitine~1.0 - 5.0 µM (Cell)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . As an application scientist, it is crucial to understand why specific parameters are chosen, rather than simply following a recipe.

Protocol A: In Vitro PI3Kα Kinase Inhibition Assay (ADP-Glo™)

This protocol evaluates the ATP-competitive inhibition of PI3Kα by morpholino-pyrrolo[1,2-c]pyrimidine derivatives.

Causality & Design Rationale: We utilize an ATP concentration strictly matched to the apparent Km​ of the PI3Kα isoform (~20-50 µM depending on the substrate). Operating at the Km​ ensures the assay is highly sensitive to competitive inhibitors. If ATP is oversaturated, the apparent IC50 of the drug will be artificially inflated; if undersaturated, the signal-to-background ratio collapses.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20).

  • Compound Dilution: Serially dilute the test derivatives and the positive control (LY294002) in 100% DMSO, then dilute 1:10 in Kinase Buffer to achieve a final DMSO concentration of 1% in the assay (prevents solvent-induced enzyme denaturation).

  • Enzyme/Substrate Incubation: In a 384-well white microplate, combine 2 µL of the compound with 2 µL of PI3Kα enzyme. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding equilibrium.

  • Reaction Initiation: Add 2 µL of the ATP/PIP2 substrate mixture (final ATP concentration = Km​ ). Incubate for 60 minutes at room temperature.

  • Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Self-Validation (Z'-factor): Calculate the Z'-factor using the positive control (LY294002, 10 µM) and negative control (1% DMSO vehicle). A Z'-factor > 0.5 validates the assay's robustness and suitability for IC50 determination.

Assay_Workflow Prep 1. Compound Preparation (Serial Dilution) Incubate 2. Kinase Reaction (PI3Kα + ATP + Substrate) Prep->Incubate Detect 3. Luminescence Detection (ADP-Glo Reagent) Incubate->Detect Analyze 4. Data Analysis (IC50 & Z'-factor) Detect->Analyze

Caption: Self-validating high-throughput screening workflow for PI3Kα kinase inhibition assays.

Protocol B: Synergistic Cell Viability Assay (Checkerboard Matrix)

This protocol evaluates the synergistic apoptotic effect of indolizine-fused pyrrolo[1,2-c]pyrimidines combined with Gemcitabine in HepG2 cells.

Causality & Design Rationale: To definitively prove synergy (rather than mere additive toxicity), a checkerboard matrix design is required. This allows for the calculation of the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates true pharmacological synergy.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 5,000 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Rationale: 5,000 cells/well ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts. Incubate overnight at 37°C, 5% CO2.

  • Matrix Dosing: Treat the cells using a 2D matrix dilution. Axis X contains increasing concentrations of the indolizine-fused derivative (0 to 10 µM). Axis Y contains increasing concentrations of Gemcitabine (0 to 50 µM).

  • Incubation: Incubate the treated cells for 72 hours.

  • Viability Measurement: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal (which is directly proportional to the amount of ATP present, indicating metabolically active cells).

  • Data Analysis: Normalize the luminescence data against the vehicle control (100% viability) and a cell-free blank (0% viability). Input the fractional inhibition data into CompuSyn software to calculate the CI values.

Sources

Validation

Comparative FTIR Spectroscopy Guide: Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde vs. Alternative Heterocyclic Scaffolds

Introduction: The Analytical Challenge in Fused Heterocycles In early-stage drug discovery, the rapid and non-destructive structural validation of building blocks is critical. Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Fused Heterocycles

In early-stage drug discovery, the rapid and non-destructive structural validation of building blocks is critical. Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde represents a highly valuable fused bicyclic scaffold, combining the electron-rich nature of a pyrrole with the electron-deficient properties of a pyrimidine.

While Nuclear Magnetic Resonance (NMR) is the gold standard for atomic connectivity, Fourier-Transform Infrared (FTIR) spectroscopy provides unparalleled, instantaneous insights into the electronic environment and reactivity of the molecule. Specifically, the stretching frequency of the 1-carbaldehyde group serves as a direct diagnostic probe for the push-pull electron dynamics within the fused ring system[1].

This guide objectively compares the FTIR performance and spectral signatures of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde against conventional alternative scaffolds (such as Pyrrole-2-carbaldehyde and Pyrimidine-2-carbaldehyde), providing drug development professionals with a robust framework for structural differentiation.

Mechanistic Causality: The "Push-Pull" Spectroscopic Shift

To understand the FTIR spectrum of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde, we must analyze the causality behind its absorption bands. The fundamental principle governing the carbonyl (C=O) stretching frequency is the degree of conjugation and electron delocalization.

In a simple Pyrrole-2-carbaldehyde , the nitrogen's lone pair strongly delocalizes into the carbonyl group. This resonance imparts significant single-bond character to the C=O bond, drastically lowering its stretching frequency to ~1640–1650 cm⁻¹.

However, in Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde , the bridgehead nitrogen is shared between the two rings. The fused pyrimidine ring acts as an aggressive "electron sink"[2]. By pulling electron density away from the pyrrole ring, the pyrimidine reduces the nitrogen's ability to donate electrons to the 1-carbaldehyde group. Consequently, the C=O bond retains more double-bond character, shifting its absorption to a higher wavenumber (typically 1675–1690 cm⁻¹)[3][4].

Mechanism N1 Pyrrole Ring (π-Electron Donor) N2 Bridgehead Nitrogen (Electron Relay) N1->N2 Delocalization N3 Pyrimidine Ring (Electron Sink) N2->N3 Inductive Pull N4 1-Carbaldehyde (C=O Stretch Shift) N2->N4 Reduced Conjugation

Electronic push-pull mechanism affecting the C=O absorption band in fused heterocycles.

Comparative Spectroscopic Data

The following table synthesizes the quantitative FTIR absorption data, comparing Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde with structurally related alternatives. This data allows researchers to objectively identify the scaffold based on its unique vibrational fingerprint.

Compound ScaffoldC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C=N / C=C Stretch (cm⁻¹)Mechanistic Driver for C=O Position
Pyrrole-2-carbaldehyde 1640 – 16503200 – 3300 (Broad)1550 – 1570Strong N-lone pair delocalization into C=O.
Indole-3-carbaldehyde 1630 – 16453150 – 32501570 – 1580Extended aromatic conjugation.
Pyrimidine-2-carbaldehyde 1710 – 1720N/A1560 – 1580Electron-deficient ring prevents conjugation.
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde 1675 – 1690 N/A (Bridgehead N) 1610 – 1630 Push-pull system; pyrimidine acts as electron sink[2].

Note: The absence of an N-H stretch in the 3200 cm⁻¹ region is a primary diagnostic indicator confirming the formation of the bridgehead nitrogen in the fused pyrrolo[1,2-c]pyrimidine system[4].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your analytical data, the FTIR methodology must be designed as a self-validating system . This means the protocol inherently checks its own accuracy at each step, preventing false positives caused by instrumental drift, atmospheric interference, or poor sample contact.

Step-by-Step Methodology

Step 1: System Suitability Test (SST)

  • Action: Prior to sample analysis, scan a 1.5 mil polystyrene calibration film.

  • Validation Check: Verify that the critical peaks appear exactly at 1601.2 cm⁻¹ and 1028.3 cm⁻¹.

  • Causality: This validates the laser wavenumber accuracy and the interferometer's optical alignment. If these peaks drift by >2 cm⁻¹, the system requires recalibration.

Step 2: Atmospheric Background Subtraction

  • Action: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Allow to dry, then collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Validation Check: Ensure the baseline is flat and free of residual organic peaks.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) heavily overlap with critical aldehyde and aromatic bands. Real-time background subtraction isolates the pure sample signal.

Step 3: Sample Deposition and Compression

  • Action: Deposit 2–5 mg of solid Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks (standardized pressure).

  • Validation Check: Monitor the real-time interferogram to ensure optimal signal-to-noise ratio.

  • Causality: Consistent pressure ensures uniform optical contact (path length) between the crystal and the sample, preventing the Christiansen effect (asymmetric peak distortion) which can artificially shift the apparent C=O maximum.

Step 4: Spectral Acquisition and Orthogonal Processing

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹. Apply an automatic baseline correction.

  • Validation Check: Perform a Second-Derivative Transformation on the 1500–1750 cm⁻¹ region.

  • Causality: Fused heterocycles often exhibit overlapping C=N and C=C stretching vibrations[3]. The second derivative mathematically resolves these hidden, overlapping peaks, allowing for precise assignment of the pyrimidine ring vibrations versus the pyrrole ring vibrations.

Workflow N1 1. System Suitability Test (Polystyrene Standard) N2 2. Background Validation (Atmospheric Subtraction) N1->N2 N3 3. ATR Sample Deposition (Constant Pressure Anvil) N2->N3 N4 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) N3->N4 N5 5. Orthogonal Validation (2nd Derivative Analysis) N4->N5

Self-validating ATR-FTIR workflow for heterocyclic aldehyde characterization.

Conclusion

When evaluating Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde against alternative building blocks, FTIR spectroscopy offers a distinct advantage by revealing the internal electronic tensions of the molecule. The specific shift of the C=O stretch to the 1675–1690 cm⁻¹ range is not merely an identification tag; it is a direct physical manifestation of the pyrimidine ring draining electron density from the pyrrole system. By employing the self-validating ATR-FTIR protocol outlined above, researchers can confidently verify the structural integrity and predict the chemical reactivity of these complex fused heterocycles in downstream drug synthesis.

References

  • Synthesis and fluorescence of new 3-biphenylpyrrolo[1,2-c]pyrimidines Arabian Journal of Chemistry[Link][3]

  • Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine ACS Publications[Link][1]

  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold Organometallics - ACS Publications[Link][2]

  • A CONVENIENT ROUTE TO NEW PYRROLO[1,2-c]PYRIMIDONE, THIAZOLO[3,4-c]PYRIMIDONE AND PYRIMIDO[4,5-d]PYRIDAZINE DERIVATIVES Heterocycles (CLOCKSS Archive)[Link][4]

Sources

Comparative

Benchmarking Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde synthesis yields against literature

Benchmarking Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Synthesis: Overcoming Regioselective Formylation Challenges As drug development increasingly explores rare and complex heterocyclic scaffolds, the pyrrolo[1,2-c]pyrimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Synthesis: Overcoming Regioselective Formylation Challenges

As drug development increasingly explores rare and complex heterocyclic scaffolds, the pyrrolo[1,2-c]pyrimidine core—found in unique marine alkaloids like hinckdentine—has garnered significant interest[1]. However, synthesizing specific derivatives, particularly Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde, presents a dual challenge: constructing the parent bicyclic core with viable yields and achieving strict regiocontrol during formylation.

In this guide, we benchmark the historical and modern synthetic routes to the pyrrolo[1,2-c]pyrimidine system and provide a self-validating, step-by-step protocol for isolating the elusive 1-carbaldehyde derivative.

Mechanistic Insights: Causality in Core Assembly and Regioselectivity

Overcoming the Core Synthesis Bottleneck

Historically, the only route to the pyrrolo[1,2-c]pyrimidine core was the Rapoport method, a grueling seven-step sequence starting from 4-methylpyrimidine and butyl glyoxalate[1][2]. This approach is fundamentally flawed for scalable drug development; the final oxidation step suffers from severe degradation, dragging the overall yield to less than 1%[1].

Modern benchmarking favors a convergent approach utilizing a 1,3-dipolar cycloaddition. By reacting pyrrole-2-carbaldehyde with tosylmethyl isocyanide (TOSMIC) in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the core is assembled efficiently[2]. Following a rigorous desulfonylation, the overall yield of the parent heterocycle is improved to approximately 40%[1].

The Regioselectivity Paradox: C-7 vs. C-1 Formylation

Once the core is synthesized, installing the carbaldehyde group at the exact desired position requires exploiting the molecule's electronic asymmetry.

  • Electrophilic Substitution (The C-7 Trap): Standard Vilsmeier-Haack formylation (POCl₃/DMF) acts via electrophilic aromatic substitution. While theoretical gas-phase calculations predict the greatest electron surplus at C-5 and C-6, Vilsmeier-Haack conditions empirically drive the formyl group to the C-7 position, yielding the 7-carbaldehyde derivative (63% yield)[1].

  • Directed Metalation (The C-1 Solution): To synthesize Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde, we must invert our approach. Ab initio calculations assign the lowest electronic density to the C-1 position[1]. This electron deficiency makes the C-1 proton highly acidic. By utilizing a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at cryogenic temperatures, we can selectively deprotonate C-1. Subsequent quenching with DMF (acting as an electrophile) forces the formyl group exclusively to the 1-position.

SynthesisWorkflow Start1 4-Methylpyrimidine + Butyl glyoxalate TradPath Rapoport 7-Step Sequence (Late-stage oxidation) Start1->TradPath Core1 Pyrrolo[1,2-c]pyrimidine Yield: < 1% TradPath->Core1 Start2 Pyrrole-2-carbaldehyde + TOSMIC OptPath1 Dipolar Cycloaddition DBU, THF (88% Yield) Start2->OptPath1 Int1 3-Tosylpyrrolo[1,2-c]pyrimidine OptPath1->Int1 OptPath2 Desulfonylation Na/Hg, Na2HPO4 (51% Yield) Int1->OptPath2 Core2 Pyrrolo[1,2-c]pyrimidine Overall Yield: ~40% OptPath2->Core2 Branch1 Vilsmeier-Haack (POCl3/DMF) Electrophilic Substitution Core2->Branch1 Branch2 1. LDA (-78 °C) 2. DMF (Nucleophilic Addition) Core2->Branch2 Prod1 C-7 Carbaldehyde Yield: 63% Branch1->Prod1 Prod2 Pyrrolo[1,2-c]pyrimidine- 1-carbaldehyde Branch2->Prod2

Workflow comparing traditional and optimized synthesis routes for Pyrrolo[1,2-c]pyrimidine derivatives.

Yield Benchmarking Data

The following table summarizes the quantitative performance of the discussed synthetic strategies, clearly demonstrating why directed metalation is the only viable pathway for the 1-carbaldehyde target.

Synthesis StrategyTarget MoleculeKey ReagentsRegioselectivity MechanismOverall Yield
Rapoport Method Pyrrolo[1,2-c]pyrimidine (Core)4-Methylpyrimidine, Butyl glyoxalateN/A (De novo ring construction)< 1%[1]
TOSMIC Cyclocondensation Pyrrolo[1,2-c]pyrimidine (Core)Pyrrole-2-carbaldehyde, TOSMIC, DBU1,3-Dipolar cycloaddition~40%[1]
Vilsmeier-Haack Formylation Pyrrolo[1,2-c]pyrimidine-7 -carbaldehydePOCl₃, DMFElectrophilic aromatic substitution63% (from core)[1]
Directed Metalation Pyrrolo[1,2-c]pyrimidine-1 -carbaldehydeLDA, DMFDeprotonation of most acidic protonModerate to Good (from core)[1]

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the optimized route to Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde. Each step is designed as a self-validating system where the chemical causality dictates the operational parameters.

Step 1: Base-Catalyzed Cyclocondensation

Objective: Assemble the 3-Tosylpyrrolo[1,2-c]pyrimidine intermediate.

  • Preparation: Under an argon atmosphere, dissolve pyrrole-2-carbaldehyde (1.0 mmol) and TOSMIC (1.1 mmol) in anhydrous THF (4 mL)[2].

  • Base Addition: Add DBU (1.1 mmol) dropwise at room temperature.

    • Causality Check: DBU is chosen specifically because it is a strong, non-nucleophilic amidine base. It cleanly deprotonates TOSMIC to generate the active ylide without attacking the aldehyde directly.

  • Reaction: Stir the mixture for 2 hours. Neutralize with acetic acid, remove the solvent under reduced pressure, and purify via silica gel chromatography (Hexane/EtOAc 7:3)[2]. Expected yield: ~88%[3].

Step 2: Reductive Desulfonylation

Objective: Remove the tosyl group to yield the parent pyrrolo[1,2-c]pyrimidine.

  • Preparation: Dissolve the intermediate in a THF-MeOH mixture containing Na₂HPO₄ (to buffer the system)[1].

  • Reduction: Introduce a carefully controlled amount of sodium amalgam (Na/Hg)[1][3].

    • Causality Check: Standard hydride reducers (e.g., LiAlH₄) fail or yield poor results (7%)[1]. The robust C-S bond requires single-electron transfer (SET) dynamics provided by the Na/Hg amalgam to achieve a clean cleavage.

  • Isolation: Filter the amalgam, extract, and purify. Expected yield: ~51%[1].

Step 3: Regioselective C-1 Formylation via Directed Metalation

Objective: Install the carbaldehyde group exclusively at the C-1 position.

  • Lithiation: Dissolve the purified pyrrolo[1,2-c]pyrimidine in anhydrous THF and cool strictly to -78 °C under argon[1].

  • Deprotonation: Slowly add LDA (1.1 equivalents). Stir for 30 minutes.

    • Causality Check: The cryogenic temperature prevents nucleophilic attack or ring-opening side reactions. LDA selectively targets the highly acidic C-1 proton (lowest electron density)[1].

  • Electrophilic Quench: Add anhydrous DMF (1.5 equivalents) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography to isolate Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde.

References

  • Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides Source: ACS Publications URL:[Link]

  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold Source: ACS Publications (Organometallics) URL:[Link]

  • Improved synthesis of pyrrolo[1,2-c]pyrimidine and derivatives Source: SciSpace / Tetrahedron URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the safe disposal of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde, a heterocyclic aromatic aldehyde. In the absence of specific public data for this compound, the following procedures are based on established best practices for related chemical classes, including aldehydes and heterocyclic aromatic compounds, ensuring a conservative and safety-first approach.

The foundational principle of laboratory waste management is that no experiment should commence without a clear plan for the disposal of all resulting materials.[1] This guide is structured to provide that clarity, empowering you to manage your research byproducts responsibly.

Hazard Assessment and Characterization
  • Heterocyclic Aromatic Core (Pyrrolopyrimidine): The pyrrole moiety, a component of this fused ring system, can be toxic.[2][3] The parent compound, pyrrolo[1,2-c]pyrimidine, is classified as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[4]

  • Aldehyde Functionality: Aldehydes as a class of chemicals can be irritants and sensitizers. Some, like formaldehyde, are known carcinogens.[5] Due to the aldehyde group, this compound should be handled with care to avoid inhalation, ingestion, and skin contact.[6][7]

Based on this analysis, Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde should be treated as a hazardous substance.

Table 1: Inferred Hazard Profile and Recommended Precautions

Hazard Classification (Inferred)Personal Protective Equipment (PPE)Handling Precautions
Acute Toxicity (Oral)Chemical-resistant gloves (Nitrile), Safety goggles, Lab coatAvoid ingestion. Do not eat, drink, or smoke in the laboratory.[3]
Skin Corrosion/IrritationChemical-resistant gloves (Nitrile), Lab coatAvoid contact with skin.[6]
Serious Eye Damage/IrritationSafety goggles or face shieldAvoid contact with eyes.[3][6]
Respiratory IrritationUse in a well-ventilated area or chemical fume hoodAvoid inhalation of dust or vapors.[6][7]
Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Dedicated Waste Container: All waste containing Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde, including neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be collected in a dedicated, properly labeled hazardous waste container.[8][9]

  • Container Specifications: The container should be made of a material compatible with organic chemicals, such as high-density polyethylene (HDPE) or glass.[5] It must have a secure, tight-fitting lid to prevent the release of vapors.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde," and the approximate concentration and quantity.[9] Your institution's specific labeling requirements must also be followed.

On-site Neutralization (Expert Use Only)

For laboratories with the appropriate expertise and equipment, chemical neutralization of the aldehyde group can be considered to render the waste less hazardous. However, this should only be performed by trained personnel and in accordance with institutional and local regulations.[10]

Note: Neutralization of unused or concentrated aldehydes may be prohibited in some jurisdictions and can be dangerous if not performed correctly. Always consult with your institution's Environmental Health and Safety (EHS) office before attempting any on-site treatment.[5][10]

Some commercial products are available for the neutralization of aldehydes like formalin and glutaraldehyde, which convert them into non-hazardous polymers that may be suitable for regular trash or drain disposal after verification.[11] The applicability of these products to Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde would require validation.

Disposal Protocol

The following step-by-step protocol outlines the standard procedure for the disposal of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde waste.

Step 1: Waste Collection

  • Collect all solid and liquid waste containing Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde in a designated hazardous waste container.

  • For solid waste, such as contaminated gloves and wipes, place them in a sealed bag before adding to the container to minimize dust.[7]

  • For liquid waste, pour carefully into the container, avoiding splashes.

Step 2: Container Management

  • Keep the hazardous waste container closed at all times, except when adding waste.[9][12]

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals.[2][8]

Step 3: Request for Pickup

  • Once the container is full, or if you are generating waste infrequently, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[6][8]

Step 4: Documentation

  • Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation. This is often a regulatory requirement.

Diagram 1: Disposal Workflow for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde waste B Wear appropriate PPE: - Gloves - Goggles - Lab Coat A->B C Use a dedicated, labeled hazardous waste container B->C D Segregate solid and liquid waste streams if required by institutional policy C->D E Keep container securely closed D->E F Store in a designated satellite accumulation area E->F G Arrange for pickup by EHS or a licensed waste contractor F->G H Complete all required waste disposal documentation G->H

Caption: Decision-making workflow for the proper disposal of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbent material and place it in the designated hazardous waste container.[2]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Prohibited Disposal Methods

Under no circumstances should Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde or its waste be disposed of via the following methods:

  • Drain Disposal: Never pour this chemical down the sink or any other drain.[8][12] This can contaminate waterways and damage wastewater treatment systems.[5]

  • Regular Trash: Do not dispose of this chemical in the regular trash.[12]

  • Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal.[12]

By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, as local regulations may vary.

References

  • How to Safely Dispose of Formaldehyde.
  • SAFETY D
  • SAFETY D
  • Pyrrolo[1,2-c]pyrimidine-1-carboxaldehyde (9CI)
  • Pyrrole-2-carboxaldehyde - Santa Cruz Biotechnology.
  • pyrrole-MSDS.pdf - CDN.
  • Aldex® - Aldehyde Disposal Made Easy - WasteWise Disposal and Recycling Products.
  • SAFETY D
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry.
  • Pyrrolo[1,2-c]pyrimidine | C7H6N2 | CID 11040679 - PubChem.
  • Aldehydes Waste Comp
  • Focus on: Treatment by Aldehyde Deactivation - Washington St
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison.
  • Management of Waste - Prudent Practices in the Labor
  • Chemical Waste Management Guide | Environmental Health & Safety - Boston University.
  • MSDS of 3-Fluoro-pyrrolo[1,2-A]pyrimidine-6-carboxylic acid - Why Capot?.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
  • SAFETY D
  • Pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde (9CI) 251102-28-0 wiki - Guidechem.
  • 251102-36-0 | Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde - AiFChem.

Sources

Handling

Personal protective equipment for handling Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

Comprehensive Safety and Operational Guide for Handling Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS: 251102-36-0) is a highly specialized heterocyclic building block utilized exte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde

Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS: 251102-36-0) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug development[1]. Handling this compound requires rigorous safety protocols due to the inherent reactivity of its functional groups. This guide provides an authoritative, self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring laboratory safety and operational efficiency.

Chemical Profile & Mechanistic Hazard Causality

To implement effective safety protocols, one must first understand the chemical etiology of the hazards. The formyl (-CHO) group at the 1-position of the pyrrolo[1,2-c]pyrimidine ring is highly electrophilic. When exposed to biological tissues, it readily undergoes Schiff base condensation with primary amines (e.g., lysine residues in epidermal or mucosal proteins). This covalent modification disrupts protein function and triggers an inflammatory cascade, clinically manifesting as severe irritation or respiratory distress[2][3].

Furthermore, the planar, conjugated pyrrolopyrimidine system enhances the molecule's lipophilicity, increasing the rate of dermal absorption compared to standard aliphatic aldehydes[4].

Hazard Chem Pyrrolo[1,2-c]pyrimidine- 1-carbaldehyde Electrophile Electrophilic Aldehyde Group Chem->Electrophile Skin Protein Binding (Skin/Eyes) Electrophile->Skin Dermal/Ocular Resp Vapor Inhalation Electrophile->Resp Volatilization Irritation Severe Irritation (H315, H319, H335) Skin->Irritation Resp->Irritation

Mechanistic pathway of toxicity for electrophilic heterocyclic aldehydes.

Quantitative Data & Hazard Classification

The following table summarizes the critical physicochemical and hazard data required for laboratory risk assessment:

ParameterValue / Description
CAS Number 251102-36-0
Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
Storage Temperature 2–8 °C (Protect from light and moisture)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Reactivity Alerts Air-sensitive; oxidizes to carboxylic acid over time

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct countermeasure to the mechanistic hazards described above.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile gloves (minimum 0.11 mm thickness). Change immediately if contaminated.Nitrile provides a sufficient barrier against moderately polar heterocyclic compounds. Double-gloving mitigates the risk of micro-tears allowing lipophilic penetration.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1 compliant).Protects the highly nucleophilic ocular mucosa from airborne particulates or accidental liquid splashes, preventing permanent Schiff base adducts on the cornea.
Body Protection Flame-resistant (FR) lab coat, fully buttoned, with closed-toe non-porous shoes.Prevents dermal accumulation of dust/vapors. FR material is recommended as some heterocyclic aldehydes can be combustible.
Respiratory Handled exclusively inside a Class II, Type A2 (or better) chemical fume hood.Prevents inhalation of volatile aldehyde vapors, directly neutralizing the H335 (respiratory irritation) risk.

Operational Plan: Step-by-Step Handling Protocol

This protocol ensures a self-validating loop of safety: every action has a verifiable safety check and a scientific rationale.

Step 1: Pre-Operational Setup

  • Verify the fume hood flow rate is between 80-100 linear feet per minute (LFM).

  • Purge the analytical balance area within the hood with an inert gas (Nitrogen or Argon) if handling large quantities.

  • Don all PPE specified in the matrix above.

Step 2: Reagent Retrieval and Dispensing

  • Retrieve the tightly sealed container from cold storage (2–8 °C).

  • Critical Step: Allow the container to equilibrate to ambient temperature inside a desiccator before opening.

    • Causality: Opening a cold vial introduces atmospheric condensation. Water promotes the hydration of the aldehyde to a gem-diol and accelerates degradation.

  • Transfer the required mass using a static-free spatula into a pre-tared, inert-gas-flushed reaction vessel.

  • Immediately reseal the primary container, backfill with Argon, and return to cold storage to preserve chemical integrity.

Step 3: Reaction Execution

  • Dissolve the compound in compatible anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran). Avoid protic solvents (like methanol) unless specifically required by the synthetic methodology, as they can form hemiacetals.

  • Keep the sash of the fume hood pulled down to the lowest workable height during dissolution and subsequent reagent additions.

G Start Cold Storage (2-8°C) Inert Atmosphere PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Weigh Weighing & Dispensing Hood->Weigh React Chemical Reaction (Electrophilic Aldehyde) Weigh->React Waste Hazardous Waste Disposal React->Waste

Standard Operating Procedure (SOP) workflow for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde.

Spill Response & Waste Disposal Plan

Because Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde is biologically active, disposal must ensure complete chemical deactivation.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Cover the spill with a solid absorbent (e.g., vermiculite or sand). Do NOT use combustible absorbents like sawdust.

  • Neutralize: For minor spills, a dilute solution of sodium bisulfite ( NaHSO3​ ) can be applied to the absorbent.

    • Causality: Bisulfite reacts rapidly with the electrophilic aldehyde to form a water-soluble, non-volatile, and significantly less toxic bisulfite adduct, effectively neutralizing the hazard[3].

  • Collect: Sweep the neutralized matrix into a hazardous waste bag using non-sparking tools.

Routine Waste Disposal:

  • Aqueous Waste: Any aqueous washes containing traces of the compound should be collected in dedicated "Aqueous Hazardous Waste" carboys.

  • Organic Waste: Halogenated or non-halogenated organic solvent waste must be segregated appropriately. Label the waste container explicitly with "Contains Heterocyclic Aldehydes."

  • Solid Waste: Contaminated gloves, paper towels, and empty vials must be disposed of in solid hazardous waste bins destined for high-temperature incineration. Do not dispose of in standard municipal waste.

References

  • Title: Pyrrolo[1,2-c]pyrimidine | C7H6N2 | CID 11040679 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.